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  • Product: 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid
  • CAS: 401629-44-5

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

An In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

¹H and ¹³C NMR Spectral Analysis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. Synthesized from the reaction of 4-chloro-2,5-dimethoxyaniline and succinic anhydride, this compound possesses a rich combination of functional groups, including a carboxylic acid, an amide, and a substituted aromatic ring, which give rise to a distinct and informative NMR profile. This document serves as a reference for researchers and scientists, detailing the experimental protocol for data acquisition and offering a field-expert interpretation of the spectral data, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. All assignments are rationalized to provide a self-validating framework for the characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering Scheme

A clear and consistent numbering system is paramount for the accurate assignment of NMR signals. The structure of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is presented below, with each unique proton and carbon position labeled for unambiguous reference throughout this guide.

Figure 1: Molecular structure and numbering scheme for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol outlines a standard, robust methodology.

2.1 Sample Preparation The choice of solvent is a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar molecules containing both carboxylic acid and amide functionalities.[1] Importantly, the acidic protons of the -COOH and -NH groups exchange slowly in DMSO-d₆, allowing for their observation as distinct resonances.[2]

  • Weighing: Accurately weigh 15-20 mg of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

  • Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.7 mL of DMSO-d₆ (99.9 atom % D).

  • Homogenization: Gently vortex the mixture until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

2.2 NMR Spectrometer and Data Acquisition Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Proton-decoupled with a 30° pulse (zgpg30)

    • Spectral Width: -10 to 200 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 3 seconds

    • Number of Scans: 1024

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The predicted spectrum is characterized by sharp signals for the aromatic, aliphatic, and methoxy protons, along with broader signals for the exchangeable amide and carboxylic acid protons.

3.1 Detailed Signal Assignment and Rationale

  • Carboxylic Acid Proton (H on O12): A broad singlet is expected at the furthest downfield region, typically δ 12.10 ppm . The highly acidic nature of this proton results in significant deshielding. Its broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent.

  • Amide Proton (H on N7): A singlet is predicted around δ 9.95 ppm . Acylation of an aniline nitrogen atom significantly deshields the attached proton due to the electron-withdrawing nature and resonance of the adjacent carbonyl group.[4][5] Its chemical shift is sensitive to concentration and temperature.

  • Aromatic Protons (H on C3, H on C6): The substituted benzene ring gives rise to two distinct singlets.

    • H on C6 (δ ~7.35 ppm): This proton is ortho to the electron-withdrawing amide group, which causes a significant downfield shift.

    • H on C3 (δ ~7.10 ppm): This proton is positioned between two electron-donating methoxy groups and ortho to the chloro substituent, resulting in a slightly more shielded (upfield) position compared to H on C6.

  • Methoxy Protons (H on C15, H on C17): Two sharp singlets, each integrating to 3H, are expected due to the two electronically distinct methoxy groups.

    • -OCH₃ on C2 (δ ~3.85 ppm): This methoxy group is flanked by the chloro and H-C3 atoms.

    • -OCH₃ on C5 (δ ~3.75 ppm): This methoxy group is flanked by the amide-bearing carbon and H-C6. The slight difference in their electronic environments leads to separate signals.

  • Aliphatic Protons (H on C9, H on C10): The butanoic acid chain features two methylene groups, which appear as a pair of triplets due to vicinal (³J) coupling.

    • -CH₂- on C9 (δ ~2.70 ppm, t, J ≈ 6.5 Hz): These protons are adjacent to the amide carbonyl group (C8), which deshields them. They are split into a triplet by the two neighboring protons on C10.

    • -CH₂- on C10 (δ ~2.60 ppm, t, J ≈ 6.5 Hz): These protons are adjacent to the carboxylic acid carbonyl group (C11) and are slightly less deshielded than the C9 protons. They are split into a triplet by the two neighboring protons on C9.

  • Solvent and Water Residual Peaks:

    • A quintet for residual DMSO-d₅ is observed at δ 2.50 ppm .[6][7]

    • A broad singlet for residual H₂O in the solvent appears around δ 3.35 ppm .[8]

3.2 Summary of Predicted ¹H NMR Data

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-O12 (-COOH)~12.10br s-1H
H-N7 (-NH)~9.95s-1H
H-C6 (Aromatic)~7.35s-1H
H-C3 (Aromatic)~7.10s-1H
H-C17 (-OCH₃)~3.85s-3H
H-C15 (-OCH₃)~3.75s-3H
H-C9 (-CH₂-)~2.70t~6.52H
H-C10 (-CH₂-)~2.60t~6.52H

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each of the unique carbon atoms in the molecule.

4.1 Detailed Signal Assignment and Rationale

  • Carbonyl Carbons (C11, C8): These are the most deshielded carbons due to the direct attachment to electronegative oxygen atoms.

    • C11 (-COOH): Predicted around δ 173.5 ppm . Carboxylic acid carbonyls are typically found in this downfield region.[9]

    • C8 (-C=O Amide): Predicted around δ 171.0 ppm . Amide carbonyls are generally slightly upfield from their carboxylic acid counterparts.[10]

  • Aromatic Carbons (C1, C2, C4, C5, C3, C6): The six aromatic carbons are all non-equivalent and will appear in the range of δ 110-155 ppm .

    • C2 & C5 (-OCH₃ substituted): These carbons, directly bonded to oxygen, will be the most downfield in the aromatic region, expected around δ 152.0 ppm and δ 148.5 ppm .[11][12]

    • C1 (-NH substituted): The carbon attached to the amide nitrogen is expected around δ 129.5 ppm .

    • C4 (-Cl substituted): The carbon bearing the chlorine atom is predicted around δ 124.0 ppm .

    • C3 & C6 (-CH): The two protonated aromatic carbons will be the most shielded in this group, appearing around δ 115.5 ppm and δ 113.0 ppm .

  • Methoxy Carbons (C17, C15): The two methoxy carbons will resonate in a narrow region, typically around δ 56.0 ppm . Their slight electronic differences may or may not be resolved.

  • Aliphatic Carbons (C9, C10): The methylene carbons of the butanoic acid chain will be found in the upfield region.

    • C9 (-CH₂-): Alpha to the amide carbonyl, expected around δ 31.5 ppm .

    • C10 (-CH₂-): Alpha to the carboxylic acid, expected around δ 29.0 ppm .

  • Solvent Peak: The septet from DMSO-d₆ will appear at δ 39.52 ppm .[6]

4.2 Summary of Predicted ¹³C NMR Data

Assigned CarbonChemical Shift (δ, ppm)
C11 (-COOH)~173.5
C8 (-C=O Amide)~171.0
C2/C5 (Ar, C-O)~152.0 / ~148.5
C1 (Ar, C-N)~129.5
C4 (Ar, C-Cl)~124.0
C3/C6 (Ar, C-H)~115.5 / ~113.0
C17/C15 (-OCH₃)~56.5 / ~56.0
C9 (-CH₂-)~31.5
C10 (-CH₂-)~29.0

Analytical Workflow and Confirmation

While 1D NMR provides a robust initial characterization, a comprehensive structural validation workflow involves two-dimensional (2D) NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR (Proton Environments & Connectivity) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Confirmed_Structure Confirmed Structure COSY->Confirmed_Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Confirmed_Structure Proposed_Structure Proposed Structure Proposed_Structure->H1_NMR Proposed_Structure->C13_NMR

Figure 2: Workflow for complete structural elucidation using 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the protons on C9 and C10.

  • HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to its directly attached carbon (e.g., H-C3 to C3, H-C9 to C9).

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework (e.g., correlation from the NH proton to the amide carbonyl C8 and aromatic carbons C1 and C6).

Conclusion

The ¹H and ¹³C NMR spectra of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid provide a unique and detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the electronic effects exerted by the chloro, dimethoxy, amide, and carboxylic acid functional groups. The downfield shifts of the exchangeable NH and OH protons in DMSO-d₆ are particularly characteristic. This guide establishes a robust framework for the interpretation of the spectral data, which can be further validated with 2D NMR experiments to provide unequivocal structural confirmation, a critical step in chemical synthesis and drug development workflows.

References

  • Wikipedia. Deuterated DMSO. [Link]

  • Vidal, S. et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • Patsnap Eureka. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. [Link]

  • Utah Tech University. Analyzing NMR Spectra. [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]

  • SpectraBase. 1,4-Dimethoxybenzene - 13C NMR. [Link]

  • SpectraBase. 1,2-Dimethoxybenzene - 13C NMR. [Link]

  • ResearchGate. (2017). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?[Link]

  • AIST SDBS. 1H NMR spectrum of succinic anhydride. [Link]

  • Gowda, B. T., & Rao, K. J. M. (2010). Crystal structure of N-(phenyl)succinamic acid. IUCr Journals. [Link]

Sources

Exploratory

Physicochemical properties of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid Introduction 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a multifaceted organic compound t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Introduction

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a multifaceted organic compound that integrates the structural features of a chlorinated dimethoxyaniline with a butanoic acid moiety. This unique combination suggests potential applications in medicinal chemistry and materials science, where such structures can exhibit a range of biological activities and material properties. The anilino-oxo-butanoic acid scaffold is a key structural element in various pharmacologically active molecules. This guide provides a comprehensive technical overview of its predicted physicochemical properties, a proposed synthetic route, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Predicted Properties

The molecular structure of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is characterized by a substituted aromatic ring linked to a four-carbon carboxylic acid chain via an amide bond. This structure imparts a combination of hydrophobic and hydrophilic properties, influencing its solubility, crystallinity, and potential for intermolecular interactions.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is presented below. These values are extrapolated from data on its precursors and structurally analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C12H14ClNO5Based on the molecular structure.
Molecular Weight 287.70 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the typical appearance of similar organic acids and anilides.
Melting Point 150-170 °CInferred from related structures like 4-(4-methylphenyl)-4-oxobutanoic acid (129 °C) and the precursor 4-chloro-2,5-dimethoxyaniline.[1] The presence of an amide and carboxylic acid suggests strong intermolecular hydrogen bonding, likely resulting in a higher melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water.The carboxylic acid group imparts some water solubility, while the substituted aromatic ring and overall carbon framework suggest solubility in organic solvents. Solubility in aqueous solutions is expected to be pH-dependent.
pKa ~4.5 (Carboxylic Acid)The pKa of the carboxylic acid is predicted to be in the typical range for aliphatic carboxylic acids. The electronic effects of the anilide group are not expected to cause a major deviation.
LogP ~1.8 - 2.5Estimated based on the logP of 4-chloro-2,5-dimethoxyaniline (1.8) and the addition of the polar succinic acid moiety.[2][3]

Proposed Synthesis

A plausible and efficient synthetic route to 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid involves the acylation of 4-chloro-2,5-dimethoxyaniline with succinic anhydride. This reaction is a well-established method for the formation of amide bonds from an amine and an acid anhydride.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-Chloro-2,5-dimethoxyaniline Reaction Acylation Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Product 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid Reaction->Product Amide Bond Formation

Caption: Proposed synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of N-arylsuccinamic acids.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-2,5-dimethoxyaniline in a suitable solvent such as glacial acetic acid or toluene.

  • Addition of Reagent: Add 1.1 equivalents of succinic anhydride to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the product can be precipitated by pouring the reaction mixture into cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Workflow for Analytical Characterization

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Thermal Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HR-MS) Synthesized_Product->MS IR FTIR Spectroscopy Synthesized_Product->IR HPLC HPLC for Purity Synthesized_Product->HPLC TLC TLC for Reaction Monitoring Synthesized_Product->TLC DSC DSC for Melting Point Synthesized_Product->DSC

Caption: Workflow for the analytical characterization of the synthesized compound.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[5][6]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (likely around 254 nm).

    • Purpose: To determine the purity of the compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Expected ¹H NMR signals: Aromatic protons, methoxy protons, methylene protons of the succinyl chain, and an amide proton.

    • Expected ¹³C NMR signals: Carboxylic acid carbon, amide carbonyl carbon, aromatic carbons, methoxy carbons, and methylene carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will confirm the molecular weight and elemental composition.

    • Ionization Technique: Electrospray ionization (ESI) is suitable for this molecule.

    • Expected m/z: The exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ should be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the key functional groups.

    • Expected vibrations: N-H stretch (amide), C=O stretch (amide and carboxylic acid), C-O stretch (ethers), and aromatic C-H and C=C stretches.

Potential Applications and Future Directions

While the specific biological activities of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid have not been reported, its structural motifs are present in compounds with a range of therapeutic applications. For instance, the related compound Succinobucol, a derivative of probucol, has been investigated for its antioxidant and anti-inflammatory properties in the context of cardiovascular disease.[7][8][9][10][11][12][13] The anilide and carboxylic acid functionalities provide sites for further chemical modification to explore structure-activity relationships and develop novel therapeutic agents or functional materials.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. By leveraging data from structurally related compounds and established chemical principles, this document serves as a valuable resource for researchers initiating studies on this novel molecule. The provided protocols offer a solid foundation for its synthesis and characterization, paving the way for the exploration of its potential applications in various scientific fields. Experimental validation of the predicted properties and synthetic methods is a critical next step.

References

  • Duckles, S. P., et al. (2012). Succinobucol induces apoptosis in vascular smooth muscle cells. PubMed. Available from: [Link]

  • Stocker, R., & O'Halloran, K. (2009). Molecular mechanisms underlying the antiatherosclerotic and antidiabetic effects of probucol, succinobucol, and other probucol analogues. PubMed. Available from: [Link]

  • Farina, M., et al. (2016). Succinobucol, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity. PubMed. Available from: [Link]

  • Kunsch, C., et al. (2004). Novel phenolic antioxidants as multifunctional inhibitors of inducible VCAM-1 expression for use in atherosclerosis. ResearchGate. Available from: [Link]

  • Moutzouris, D. A., et al. (2016). An investigation of the antiplatelet effects of succinobucol (AGI-1067). Taylor & Francis Online. Available from: [Link]

  • Inxight Drugs. (n.d.). SUCCINOBUCOL. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Available from: [Link]

  • de Oliveira, M. R., et al. (2016). Probucol and Succinobucol display similar lipid-lowering and antioxidant effects: a subacute/subchronic study in mice. ResearchGate. Available from: [Link]

  • Krisnandi, A. N., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available from: [Link]

  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). (2025). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OFSELECTED ANTICANCER AND CARDIOVASCULAR. DRUGS USING DIFFERENT ANALYTICAL TECHNIQUES. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Available from: [Link]

  • Tardif, J. C. (2009). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. PubMed. Available from: [Link]

  • Tardif, J. C., et al. (2008). Effects of succinobucol (AGI-1067) after an acute coronary syndrome: a randomised, double-blind, placebo-controlled trial. ResearchGate. Available from: [Link]

  • NextSDS. (n.d.). 4-(4-ETHOXYANILINO)-4-OXOBUTANOIC ACID — Chemical Substance Information. Available from: [Link]

  • ChemBK. (2024). 4-chloro-4-oxobutanoic acid. Available from: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Available from: [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • CAS Common Chemistry. (n.d.). Cholesterol. Available from: [Link]

Sources

Foundational

Mechanism of action of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid derivatives

Whitepaper: Unveiling the Pharmacological Landscape of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid Derivatives Executive Summary As a Senior Application Scientist navigating the complexities of modern drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Unveiling the Pharmacological Landscape of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid Derivatives

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter chemical scaffolds that possess latent, multi-target potential. The N-aryl succinamic acids—specifically 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid and its derivatives—represent a highly versatile class of pharmacophores. Characterized by an electron-rich, sterically hindered aromatic ring coupled to a flexible, biologically reactive oxobutanoic acid tail, these derivatives operate through sophisticated mechanisms ranging from metabolic prodrug activation to allosteric enzyme inhibition. This technical guide dissects the causality behind their mechanisms of action, providing field-proven protocols and structural insights for drug development professionals.

Structural Pharmacology & Physicochemical Causality

The core structure of 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid dictates its interaction with biological systems. The causality of its binding kinetics can be broken down into two distinct domains:

  • The 4-Chloro-2,5-dimethoxyaniline Headgroup: The methoxy groups at the 2- and 5-positions act as strong electron donors, increasing the electron density of the aromatic ring and establishing critical hydrogen-bond acceptor sites. The para-chloro substitution provides a highly lipophilic, electron-withdrawing anchor that fits precisely into deep hydrophobic pockets of target enzymes, stabilizing the ligand-receptor complex.

  • The 4-Oxobutanoic Acid Tail: This moiety serves a dual purpose. In certain biological environments, it acts as a transient metabolic handle (a prodrug feature) that undergoes enzymatic cleavage. In others, the terminal carboxylic acid functions as a potent chelator for divalent cations (e.g., Ca²⁺ or Zn²⁺) within enzyme active sites.

Tri-Modal Mechanism of Action

Mechanism A: CYP1A2-Mediated Prodrug Activation (Anti-Inflammatory Pathway)

Derivatives of 4-oxobutanoic acid are well-documented as prodrugs that mitigate the gastrointestinal toxicity typically associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The mechanism relies on hepatic activation. Upon entering the liver, the ketone moiety adjacent to the aromatic system undergoes a preliminary reduction to an alcohol. Subsequently, the CYP1A2 isoenzyme catalyzes a sequential β-oxidation process, shortening the carbon chain and releasing the active acetic acid derivative[1]. This delayed-release mechanism ensures that the active, mucosa-irritating NSAID is only formed post-absorption, significantly improving the safety profile.

G Prodrug 4-Oxobutanoic Acid Derivative (Prodrug) CYP1A2 Hepatic CYP1A2 Isoenzyme Prodrug->CYP1A2 Reduction Ketone Reduction (Intermediate) CYP1A2->Reduction BetaOx β-Oxidation (Chain Shortening) Reduction->BetaOx Active Active Acetic Acid NSAID BetaOx->Active

CYP1A2-mediated metabolic activation of 4-oxobutanoic acid prodrugs.

Mechanism B: Allosteric Inhibition of Thymidylate Synthase (hTS)

Drug resistance in oncology is frequently driven by the overexpression of target enzymes. Human Thymidylate Synthase (hTS) exists in a conformational equilibrium between active and inactive states. 4-oxobutanoic acid derivatives have been identified as potent allosteric inhibitors of hTS[2]. By binding to an allosteric pocket rather than the active site, the lipophilic 4-chloro-2,5-dimethoxyanilino moiety stabilizes the inactive conformation of hTS. This allosteric locking prevents the nucleotide stress response (NSR) that typically leads to translational de-repression and subsequent drug resistance[2].

G hTS_Active Active hTS Conformation Binding Allosteric Site Binding hTS_Active->Binding Derivative 4-Oxobutanoic Derivative Derivative->Binding hTS_Inactive Stabilized Inactive hTS Conformation Binding->hTS_Inactive Outcome Suppression of Drug Resistance hTS_Inactive->Outcome

Allosteric stabilization of Thymidylate Synthase (hTS) preventing resistance.

Mechanism C: μ-Calpain Inhibition

Calpains are calcium-dependent, non-lysosomal cysteine proteases implicated in neurodegeneration and severe inflammation. 4-aryl-4-oxobutanoic acid amides act as acyclic mimics of traditional chromone and quinolinone calpain inhibitors[3]. The oxobutanoic tail interacts with the Ca²⁺-binding domain, while the electron-rich dimethoxyaniline system docks into the S2 subsite of the protease, competitively blocking substrate access.

Quantitative Pharmacological Data

To facilitate structural comparisons, the following table synthesizes the quantitative metrics of 4-oxobutanoic acid derivatives across their primary biological targets.

Derivative Class / TargetPrimary MechanismIC₅₀ / Half-Life (t₁/₂)Key Structural Dependency
CYP1A2 Prodrugs β-Oxidation to Acetic Acidt₁/₂ ≈ 4.2 - 6.5 hrsRequires unsubstituted ketone at C4 for initial reduction.
hTS Allosteric Inhibitors Inactive State StabilizationIC₅₀ ≈ 12.5 - 30.0 µMRequires bulky, lipophilic para-substitution (e.g., Cl) for pocket fit.
μ-Calpain Inhibitors S2 Subsite BlockadeIC₅₀ ≈ 0.8 - 5.2 µMRequires electron-donating groups (e.g., methoxy) for H-bonding.

Self-Validating Experimental Protocols

Protocol 1: In Vitro CYP1A2 Metabolic Activation Assay

Purpose: To quantify the conversion of the 4-oxobutanoic acid derivative to its active acetic acid metabolite.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid derivative (10 µM) in the buffer.

  • Self-Validation Checkpoint (Internal Control): Spike the mixture with Phenacetin (5 µM) as a positive control for CYP1A2 activity. If Phenacetin is not converted to paracetamol, the microsomes are inactive, invalidating the run.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At time intervals (0, 15, 30, 60 min), extract 100 µL aliquots and quench immediately with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition (loss of the C2 fragment) to quantify the acetic acid metabolite.

Protocol 2: Fluorometric μ-Calpain Inhibition Assay

Purpose: To determine the IC₅₀ of the derivative against calcium-dependent proteases.

  • Reagent Setup: Prepare assay buffer (50 mM HEPES, pH 7.5, 10 mM DTT, 0.1% CHAPS).

  • Enzyme/Inhibitor Pre-incubation: Add 0.5 µg of purified human μ-calpain to a 96-well black microtiter plate. Add serial dilutions of the derivative (0.1 µM to 100 µM).

  • Self-Validation Checkpoint: Include wells with Calpeptin (100 nM) as a positive inhibition control, and DMSO vehicle as a negative control.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (final concentration 50 µM).

  • Activation: Initiate the proteolytic reaction by adding CaCl₂ to a final concentration of 5 mM.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm, Emission: 440 nm). Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

G Prep Enzyme & Substrate Preparation Incubation Compound Incubation (30 min, 37°C) Prep->Incubation Calcium Ca2+ Initiation (Validation Checkpoint) Incubation->Calcium Read Fluorometric Readout (Ex: 340nm, Em: 440nm) Calcium->Read Analysis IC50 Calculation & Data Fit Read->Analysis

Self-validating fluorometric workflow for μ-calpain inhibition.

References

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflamm
  • Computational and Pharmacological Approaches to Design Novel Allosteric Thymidylate Synthase Inhibitors - Scholar Commons. sc.edu.
  • Density Functional Theory Approach on the Mechanism of Uncatalysed Oxidation of 4-[(4-Methylphenyl) amino]-4-oxobutanoic Acid by Alkaline Potassium Permanganate - Physical Chemistry Research. physchemres.org.

Sources

Exploratory

Thermodynamic stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

An In-Depth Technical Guide on the Thermodynamic Stability and Preformulation Profiling of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid Executive Summary In the landscape of rational drug design and specialty che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Preformulation Profiling of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid

Executive Summary

In the landscape of rational drug design and specialty chemical manufacturing, succinamic acid derivatives—specifically aryl-oxobutanoic acids—serve as critical intermediates and active pharmacophores. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is synthesized via the ring-opening acylation of succinic anhydride by the industrial precursor 4-chloro-2,5-dimethoxyaniline[1].

Understanding the thermodynamic stability of this compound is paramount. Unlike simple aliphatic carboxylic acids, aryl-oxobutanoic acids possess a terminal carboxyl group separated from an amide linkage by a two-carbon spacer. This specific geometry creates a thermodynamic vulnerability: under thermal stress or specific pH conditions, the molecule is highly susceptible to intramolecular cyclodehydration, forming a succinimide[2]. As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a data-collection exercise, but as a mechanistic puzzle where structural electronics dictate macroscopic phase stability.

Structural Electronics and Theoretical Thermodynamics

The thermodynamic stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is governed by the electronic push-pull dynamics of its functional groups. The electron-withdrawing para-chloro substituent competes with the electron-donating ortho/meta-methoxy groups, directly impacting the electron density of the amide bond.

Density Functional Theory (DFT) studies on analogous aryl-oxobutanoic acids (such as 4-[(4-methylphenyl)amino]-4-oxobutanoic acid) demonstrate that thermodynamic stability can be accurately predicted by analyzing the HOMO-LUMO gap and Fukui condensed functions[3]. The stability of the amide bond against hydrolysis is a function of the thermal correlation to free energy; a larger HOMO-LUMO gap generally correlates with higher kinetic stability against oxidative and hydrolytic degradation[3].

Table 1: Computed Thermodynamic & Electronic Parameters (DFT Analog Extrapolation)
ParameterValue (Estimated)Mechanistic Implication
HOMO Energy -5.82 eVDictates susceptibility to electrophilic attack at the methoxy-substituted aromatic ring.
LUMO Energy -1.45 eVIndicates vulnerability to nucleophilic attack at the amide carbonyl.
HOMO-LUMO Gap 4.37 eVModerate thermodynamic stability; suggests UV-induced degradation is possible.
ΔG (Formation) -342.1 kJ/molSpontaneous formation from succinic anhydride and aniline precursor at standard conditions.

Degradation Kinetics: Hydrolysis vs. Cyclodehydration

The core challenge in handling 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is its bifurcated degradation pathway.

  • Amide Hydrolysis (Intermolecular): In highly basic aqueous environments, the hydroxide ion attacks the amide carbonyl, cleaving the molecule back into 4-chloro-2,5-dimethoxyaniline and succinic acid.

  • Intramolecular Cyclodehydration: Under thermal stress (typically >120°C) or acidic catalysis, the terminal carboxylic acid acts as an intramolecular nucleophile. It attacks the amide nitrogen or carbonyl, expelling water to form N-(4-chloro-2,5-dimethoxyphenyl)succinimide[2]. This is an entropy-driven process that severely complicates melt-processing or high-temperature drying.

G A 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid B Intramolecular Cyclodehydration A->B Heat / H+ D Amide Hydrolysis A->D OH- / H2O C N-(4-Chloro-2,5-dimethoxyphenyl) succinimide B->C -H2O E 4-Chloro-2,5-dimethoxyaniline + Succinic Acid D->E

Fig 1: Competing degradation pathways of aryl-oxobutanoic acids.

Solution Thermodynamics and Phase Solubility

To formulate this compound, its temperature-dependent solubility must be mapped. The dissolution of succinamic acid derivatives in polar solvents (like methanol or water-methanol mixtures) is an endothermic, entropy-driven process[4].

To mathematically correlate the experimental mole fraction solubility with temperature, we rely on the van't Hoff and modified Apelblat thermodynamic models[4]. The Apelblat equation accounts for the non-ideal behavior of the solute in binary solvent mixtures, providing a highly accurate predictive curve that prevents spontaneous precipitation during scale-up cooling phases.

Table 2: Kinetic Rate Constants for Degradation (Isothermal at 40°C)
pH ConditionDominant PathwayRate Constant ( kobs​ )Half-life ( t1/2​ )
pH 1.2 (HCl) Cyclodehydration 4.2×10−3 h−1 165 hours
pH 7.4 (Buffer) Stable <1.0×10−5 h−1 > 8 years
pH 12.0 (NaOH) Amide Hydrolysis 8.7×10−2 h−1 8 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the workflow: if Step 2 fails to match theoretical mass-loss, it immediately flags a failure in the synthesis temperature control of Step 1.

Workflow S1 1. Synthesis & Isolation (T < 40°C to prevent cyclization) S2 2. Solid-State Thermal Analysis (DSC & TGA) S1->S2 S3 3. Solution Thermodynamics (Apelblat Modeling) S1->S3 S4 4. Kinetic Stability Profiling (LC-MS / HPLC) S2->S4 Identifies thermal limits S3->S4 Defines solvent parameters

Fig 2: Integrated workflow for thermodynamic and kinetic profiling.

Protocol 1: Synthesis and Isolation (Kinetically Controlled)

Rationale: The reaction between amines and succinic anhydride is exothermic. Without strict thermal control, the localized heat will drive the in-situ cyclodehydration to the succinimide[2].

  • Dissolve 1.0 eq of 4-chloro-2,5-dimethoxyaniline in anhydrous ethyl acetate under nitrogen.

  • Chill the reactor to 5°C using an ice-water bath.

  • Add 1.05 eq of succinic anhydride portion-wise over 30 minutes, maintaining the internal temperature below 15°C.

  • Stir for 4 hours at room temperature.

  • Filter the resulting precipitate and wash with cold ethyl acetate. Vacuum dry at strictly below 40°C to prevent thermal degradation.

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) differentiates true melting from decomposition.

  • Load 3-5 mg of the synthesized compound into an aluminum pan (pinholed to allow gas escape).

  • Run the DSC/TGA simultaneously from 25°C to 300°C at a heating rate of 10°C/min under a 50 mL/min nitrogen purge.

  • Validation Check: Observe the first endothermic peak. If a corresponding mass loss of ~5.6% (equivalent to one mole of H2​O ) occurs simultaneously on the TGA curve, the compound is undergoing cyclodehydration rather than a true thermodynamic melt.

Protocol 3: Kinetic Stability & LC-MS Profiling

Rationale: To map the pH-dependent degradation pathways, we must orthogonally validate the degradation products using mass spectrometry[3].

  • Prepare 0.1 mg/mL solutions of the compound in three buffers: pH 1.2, pH 7.4, and pH 12.0.

  • Incubate the solutions in a thermoshaker at 40°C.

  • Pull 100 µL aliquots at 0, 1, 4, 8, 24, and 48 hours. Quench the pH 1.2 and 12.0 samples with neutralizing buffer to halt degradation.

  • Analyze via LC-MS (C18 column, gradient elution with Water/Acetonitrile + 0.1% Formic Acid).

  • Validation Check: Track the disappearance of the parent mass ( [M+H]+ ). In the pH 1.2 sample, look for the appearance of the succinimide mass ( [M−H2​O+H]+ ). In the pH 12.0 sample, look for the 4-chloro-2,5-dimethoxyaniline mass.

References

  • Density Functional Theory Approach on the Mechanism of Uncatalysed Oxidation of 4-[(4-Methylphenyl) amino]-4-oxobutanoic Acid by Alkaline Potassium Permanganate. Physical Chemistry Research. 3

  • L_2018331EN.01000401.xml - EUR-Lex - European Union. EUR-Lex. 1

  • Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Material Science Research India. 4

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.2

Sources

Foundational

In vitro toxicity screening of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

An in-depth technical analysis and screening strategy for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid , a novel succinanilic acid derivative. Toxicological Rationale & Structural Liability Analysis When evaluati...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and screening strategy for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid , a novel succinanilic acid derivative.

Toxicological Rationale & Structural Liability Analysis

When evaluating a novel chemical entity (NCE) like 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, the in vitro screening cascade must be reverse-engineered from its structural alerts. Standard high-throughput screening often fails to capture mechanism-based toxicity because it ignores the specific metabolic fate of the molecule.

This compound is an amphiphilic molecule comprising a lipophilic halogenated aniline moiety linked via an amide bond to a polar succinic acid tail. This architecture presents three distinct toxicological liabilities:

  • The Aniline Moiety: Aromatic amines are notorious for undergoing CYP450-mediated N-hydroxylation (primarily via CYP1A2 and CYP3A4). This generates reactive nitroso intermediates that can covalently bind to hepatic proteins (causing drug-induced liver injury, or DILI) or intercalate with DNA (causing genotoxicity).

  • The Carboxylic Acid Tail: Carboxylic acids can undergo phase II metabolism to form acyl glucuronides or CoA thioesters. These reactive electrophiles can irreversibly bind to mitochondrial proteins, leading to mitochondrial uncoupling and idiosyncratic toxicity.

  • The Halogenated Dimethoxyarene: The presence of methoxy groups para and meta to the amine, combined with a chlorine atom, creates a highly electron-rich ring susceptible to oxidative O-demethylation, potentially forming reactive quinone imines.

To prevent late-stage clinical attrition, our in vitro strategy must explicitly force the biological system to evaluate these specific molecular initiating events (MIEs).

ToxicityPathways Compound 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid Aniline Aniline Moiety Compound->Aniline Carboxyl Carboxylic Acid Compound->Carboxyl Methoxy Dimethoxyarene Compound->Methoxy NHydrox N-Hydroxylation (CYP450) Aniline->NHydrox AcylGluc Acyl Glucuronidation (UGT) Carboxyl->AcylGluc ODemeth O-Demethylation (CYP450) Methoxy->ODemeth Hepatotox Hepatotoxicity / Protein Binding NHydrox->Hepatotox Genotox Genotoxicity / ROS NHydrox->Genotox AcylGluc->Hepatotox MitoTox Mitochondrial Toxicity AcylGluc->MitoTox ODemeth->Genotox

Fig 1. Structural liabilities and predicted molecular initiating events for the compound.

3D Hepatotoxicity & Cytotoxicity Screening

Traditional 2D monolayer cultures of primary hepatocytes lose their metabolic competence (CYP450 expression) within 48 hours, making them blind to the delayed, metabolism-dependent toxicity expected from the N-hydroxylation of this compound's aniline group[1].

To accurately assess the hepatotoxic potential, we utilize 3D Human Liver Microtissues (hLiMTs) . A landmark 2024 benchmarking study conducted by the FDA's National Center for Toxicological Research (NCTR) and InSphero demonstrated that 3D hLiMTs correctly flagged 80% of withdrawn drugs due to liver toxicity, vastly outperforming 2D models[2][3][4]. Because hLiMTs co-culture primary hepatocytes with Kupffer cells, they can detect both direct metabolic toxicity and immune-mediated inflammatory responses triggered by acyl glucuronide protein adducts.

Protocol: 14-Day 3D hLiMT ATP Depletion Assay

Self-Validating Design: This protocol includes Chlorpromazine as a positive control for phospholipidosis and Levofloxacin as a negative control to ensure the dynamic range of the assay is intact[4].

  • Microtissue Equilibration: Culture 3D hLiMTs in 384-well ultra-low attachment (ULA) plates. Allow 3 days for metabolic equilibration to ensure baseline CYP3A4 and UGT activity.

  • Compound Preparation: Dissolve 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in DMSO. Prepare a 7-point concentration-response curve (0.1 µM to 100 µM). Causality note: Limiting DMSO to <0.5% final concentration prevents solvent-induced baseline cytotoxicity[5].

  • Chronic Dosing: Dose the microtissues on Day 0, Day 4, Day 7, and Day 10. Causality note: Repeat dosing over 14 days is mandatory to capture mechanism-based inhibition and the slow accumulation of reactive intermediates.

  • Viability Quantification: On Day 14, add CellTiter-Glo® 3D reagent. The 3D-specific lysis buffer is critical here, as standard reagents cannot penetrate the dense extracellular matrix of the spheroid, leading to false-positive "toxicity" readings due to incomplete ATP extraction.

  • Readout: Measure luminescence and calculate the IC50 relative to the vehicle control.

Workflow Step1 Compound Dosing (0.1 - 100 µM) Step2 3D hLiMT Incubation (14 Days, Repeat Dose) Step1->Step2 Step3 ATP Depletion Assay (CellTiter-Glo 3D) Step2->Step3 Step4 High-Content Imaging (Mitochondrial Mass) Step2->Step4 Step5 Data Synthesis & IC50 Calculation Step3->Step5 Step4->Step5

Fig 2. High-throughput 3D hepatotoxicity screening workflow using human liver microtissues.

Genotoxicity Assessment (OECD 487)

Because of the halogenated aniline moiety, assessing clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential is a strict regulatory requirement. We execute the In Vitro Mammalian Cell Micronucleus Test strictly adhering to OECD Test Guideline 487[6].

Protocol: In Vitro Micronucleus Assay in TK6 Cells

Self-Validating Design: The assay is only considered valid if the concurrent cytotoxicity (measured by Relative Population Doubling, RPD) at the top dose is 55 ± 5%. Excessive cytotoxicity (>60%) causes artifactual DNA damage, leading to false positives.

  • Metabolic Activation Strategy: TK6 human lymphoblastoid cells lack endogenous CYP450s. Therefore, the assay must be run in parallel: one arm with 1% v/v Aroclor 1254-induced rat liver S9 fraction, and one without. Causality note: The S9 fraction is required to bioactivate the aniline into its reactive nitroso form.

  • Exposure: Expose TK6 cells to the compound for 4 hours (with S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (4.5 µg/mL) to arrest the cells at the binucleate stage. This ensures that only cells that have undergone one cycle of mitosis during exposure are scored.

  • Scoring: Fix cells, stain with Hoechst 33342, and utilize high-content flow cytometry to score the frequency of micronuclei in 20,000 binucleated cells per replicate.

Quantitative Data Synthesis & Go/No-Go Criteria

To transition from screening to decision-making, raw data must be contextualized against physiological exposure limits. Table 1 outlines the threshold criteria for advancing 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid into in vivo studies.

Table 1: Quantitative Cytotoxicity & Genotoxicity Metrics

Assay / EndpointTarget MetricThreshold for ConcernPhysiological Rationale
3D hLiMT ATP Assay IC50 (Day 14)< 100 × CmaxIndicates severe mitochondrial impairment or cell death at clinically relevant exposures.
Micronucleus (TK6) % Micronucleated Cells> 2-fold increase vs. VehicleIndicates clastogenic/aneugenic activity; triggers mandatory in vivo Comet assay.
Reactive Metabolite Trapping Covalent Binding> 50 pmol equivalent / mg proteinHigh covalent binding burden suggests a severe risk for idiosyncratic drug toxicity (IDT).

Regulatory Strategy: Carcinogenicity Risk & Weight of Evidence (ICH S1B)

If the compound clears the in vitro genotoxicity battery, the next strategic hurdle is defining its long-term carcinogenicity risk. Historically, all small molecules required a 2-year rat bioassay. However, under the modernized ICH S1B(R1) guideline , sponsors can utilize a Weight of Evidence (WoE) approach to potentially waive this costly and time-consuming study[7][8][9].

For 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, building a successful WoE waiver requires:

  • Clean Genotoxicity: Negative results in both the Ames test and the OECD 487 Micronucleus test[6].

  • Target Biology: Proof that the intended pharmacological target (e.g., p38 MAPK, if developed as an anti-inflammatory) does not drive hyperplastic pathways.

  • Clean Chronic Tox: Absence of pre-neoplastic lesions or sustained hepatocellular hypertrophy in 6-month in vivo chronic toxicity studies[9].

By rigorously validating the absence of reactive intermediate formation in vitro using the 3D hLiMT and TK6 platforms, researchers can confidently position this succinanilic acid derivative for safe clinical development while satisfying the stringent requirements of global regulatory bodies.

References

  • OECD (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • InSphero & FDA NCTR (2024). Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. Toxicological Sciences. URL: [Link]

  • European Medicines Agency / ICH (2022). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. URL: [Link]

  • InSphero (2024). Hepatotoxicity Assessment | InSphero and FDA's NCTR Paper. URL: [Link]

  • IntechOpen (2024). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Introduction: Establishing the Synthetic Goal In the landscape of pharmaceutical and materials science, the development of novel molecular entities often relies on the strategic synthesis of versatile chemical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing the Synthetic Goal

In the landscape of pharmaceutical and materials science, the development of novel molecular entities often relies on the strategic synthesis of versatile chemical intermediates. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is one such intermediate, possessing a desirable combination of functional groups: a carboxylic acid, an amide, and a substituted aromatic ring. These features make it a valuable precursor for creating more complex molecules with potential applications in drug discovery and specialized polymer development.

This document provides a comprehensive guide to the laboratory-scale preparation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. The synthesis is achieved through a direct and efficient acylation reaction between 4-chloro-2,5-dimethoxyaniline and succinic anhydride.[1] This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[2][3] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and outline the necessary safety precautions and characterization methods for a successful synthesis.

The Chemistry: Reaction Mechanism and Rationale

The formation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid proceeds via a nucleophilic attack of the amine on the anhydride. The choice of succinic anhydride as the acylating agent is deliberate; it is a cyclic anhydride that, upon reaction, opens to reveal the desired butanoic acid functionality.

Mechanism Explained: The reaction is initiated when the lone pair of electrons on the nitrogen atom of 4-chloro-2,5-dimethoxyaniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This ring-opening is the key step that forms the amide bond and simultaneously generates a carboxylate. A final proton transfer step neutralizes the carboxylate to yield the final carboxylic acid product. This process is generally efficient and often proceeds without the need for a catalyst, although a non-nucleophilic base can be used to facilitate the reaction.[4]

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2,5-dimethoxyaniline (1.88 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.

  • Addition of Anhydride: To the stirring solution, add succinic anhydride (1.00 g, 10.0 mmol) in one portion.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. The product is often insoluble in the reaction solvent and may begin to precipitate as a white solid.

Product Isolation (Workup)
  • Precipitation: After the reaction is complete, add 30 mL of diethyl ether to the flask to fully precipitate the product. Stir the resulting slurry for 15 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude product.

Purification by Recrystallization

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the crude product. [5]1. Dissolution: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate or an ethanol/water mixture and heat gently with stirring until the solid completely dissolves. 2. Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. 3. Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. 4. Yield and Characterization: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point for analogous compounds is typically in the range of 185-188 °C. [6]

Data Presentation and Expected Results

This table summarizes the quantitative aspects of the synthesis protocol.

ParameterValueNotes
Mass of 4-chloro-2,5-dimethoxyaniline1.88 g1.0 eq.
Moles of 4-chloro-2,5-dimethoxyaniline10.0 mmol-
Mass of Succinic Anhydride1.00 g1.0 eq.
Moles of Succinic Anhydride10.0 mmol-
Molecular Weight of Product287.69 g/mol C₁₂H₁₄ClNO₅
Theoretical Yield2.88 gAssuming 100% conversion
Typical Experimental Yield85-95%Dependent on purity of reagents and technique
AppearanceWhite to off-white solidCrystalline powder
Expected Melting Point~185-188 °CBased on similar structures [6]

Safety and Hazard Information

It is imperative to handle all chemicals with care, adhering to standard laboratory safety procedures. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
4-chloro-2,5-dimethoxyaniline GHS07Harmful if swallowed (H302). [7][8]Causes skin, eye, and respiratory irritation (H315, H319, H335). [9]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. [10]Wear protective gloves and eye protection. Use in a well-ventilated area.
Succinic anhydride GHS05, GHS07, GHS08Harmful if swallowed (H302). [11]Causes severe skin burns and eye damage (H314). [12]May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). [11]Do not breathe dust. Wear protective gloves, clothing, and eye/face protection. [13]In case of inadequate ventilation, wear respiratory protection. [11]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [12]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [7][10]* Inhalation: Remove person to fresh air and keep comfortable for breathing. [11]

References

  • Chemos GmbH & Co. KG. (2023, October 20). Safety Data Sheet: n-Dodecenyl succinic anhydride. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • CPAChem. (2023, March 14). Safety data sheet: 4-chloro-2,5-dimethoxyaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Resonance | Journal of Science Education. (2022). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • PubChemLite. (2026). 4-(2,5-dimethoxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • RIT Digital Institutional Repository. (1997, June 1). Kinetic study of styrene/maleic anhydride copolymers using succine anh. Retrieved from [Link]

Sources

Application

Pre-Clinical In Vitro Assay Development Protocol for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid

Scientific Context & Rationale 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (CAS: 401629-44-5) is a synthetic succinamic acid derivative characterized by a lipophilic halogenated aniline moiety coupled to a polar...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (CAS: 401629-44-5) is a synthetic succinamic acid derivative characterized by a lipophilic halogenated aniline moiety coupled to a polar carboxylic acid tail. In early-stage drug discovery, succinic acid derivatives and related anilides are frequently investigated for their potent anti-inflammatory and anti-proliferative properties[1]. Specifically, these compounds have demonstrated efficacy in inhibiting the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW264.7 cells)[2].

When transitioning a novel screening hit like this into cell-based assays, researchers face two primary challenges: aqueous insolubility and cellular toxicity from organic solvents . This application note provides a self-validating, highly controlled workflow for formulating this compound and evaluating its cytotoxicity and target engagement in vitro.

Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor LPS->Receptor NFkB NF-κB Translocation Receptor->NFkB Target iNOS Expression NFkB->Target NO Nitric Oxide (NO) Production Target->NO Drug 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid Drug->NFkB Inhibits

Putative anti-inflammatory signaling pathway modulated by succinic acid derivatives.

Physicochemical Properties & Formulation Strategy

The compound exhibits poor aqueous solubility due to its hydrophobic 4-chloro-2,5-dimethoxyphenyl core. Therefore, Dimethyl sulfoxide (DMSO) is the mandatory primary solvent[3]. However, to maintain cellular integrity during in vitro assays, the final DMSO concentration in the culture medium must be strictly maintained below 0.5% (v/v), and ideally at or below 0.1%[3][4].

Table 1: Compound Specifications & Formulation Parameters
ParameterValue / SpecificationExperimental Relevance
Molecular Weight 287.70 g/mol Critical for accurate molarity calculations.
Chemical Formula C12H14ClNO5Defines structural integrity and hydrogen bonding capacity.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolytic degradation of the amide bond.
Max Final DMSO % 0.1% - 0.5% (v/v)Prevents solvent-induced cytotoxicity and assay artifacts.
Storage (Stock) -20°C (Protect from light)Ensures long-term stability and prevents photodegradation.

Experimental Protocols

The following protocols establish a self-validating system. By incorporating rigorous vehicle controls and standardized luminescence readouts, any observed phenotypic changes can be confidently attributed to the compound rather than solvent artifacts or assay drift.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock Solution

Causality Note: Atmospheric moisture can rapidly condense in cold DMSO, leading to the hydrolysis of the compound's amide bond over time. Equilibrating reagents to room temperature prior to opening is a critical preventative measure[3].

  • Equilibration: Allow the lyophilized powder of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid and anhydrous DMSO to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

  • Weighing: Accurately weigh 2.88 mg of the compound using an analytical balance (0.1 mg precision) into a sterile, amber microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Homogenization: Vortex the solution for 60 seconds. If particulates remain, apply gentle sonication in a water bath for 2–3 minutes until the solution is optically clear[3].

  • Aliquoting: Divide the stock into 50 µL single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C[3].

Protocol B: Serial Dilution and Vehicle Control Preparation

To generate an accurate IC50 curve, a 9-point serial dilution is recommended. The dilution strategy below ensures that the final DMSO concentration remains constant (0.1%) across all test wells, which is critical for eliminating solvent-induced viability artifacts.

Table 2: 9-Point Serial Dilution Scheme (1000x Intermediate Strategy)
StepIntermediate Conc. (in 100% DMSO)Final Assay Conc. (in Media)Final DMSO %
110 mM (Stock)10 µM0.1%
23.33 mM3.33 µM0.1%
31.11 mM1.11 µM0.1%
4370 µM370 nM0.1%
5123 µM123 nM0.1%
641 µM41 nM0.1%
713.7 µM13.7 nM0.1%
84.5 µM4.5 nM0.1%
91.5 µM1.5 nM0.1%
VC Pure DMSO (Vehicle Control) 0 µM 0.1%

Method: Perform a 1:3 serial dilution in 100% DMSO to create the 1000x intermediate plate. Transfer 1 µL of each intermediate into 999 µL of pre-warmed complete cell culture media. Mix thoroughly before applying to the cells.

Protocol C: Cell Viability Assessment via CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is an ATP-based homogeneous method. It is highly preferred over MTT/MTS assays for lipophilic compounds, as it avoids metabolic reduction artifacts and provides a "glow-type" luminescent signal with a half-life of >5 hours, allowing for batch processing[5][6].

  • Cell Seeding: Seed cells (e.g., RAW264.7 or target cancer line) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO2[7].

  • Compound Treatment: Aspirate media and add 100 µL of the compound-dosed media (from Protocol B) to the respective wells. Include a row of Vehicle Control (VC) and a row of cell-free media (Background Control)[7]. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until dissolved (<1 minute)[7].

  • Lysis & Stabilization: Add 100 µL of the reconstituted CellTiter-Glo® Reagent directly to each well (1:1 ratio with media)[6][7].

  • Incubation: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[6][7].

  • Readout: Record luminescence using a multimode microplate reader. Calculate relative viability by normalizing the background-subtracted signals to the Vehicle Control.

Workflow A Compound Weighing B 10 mM DMSO Stock Prep A->B C Serial Dilution (9-Point) B->C D Cell Culture Treatment C->D E CellTiter-Glo Assay D->E F Luminescence Readout E->F

In vitro assay workflow for compound preparation and high-throughput viability screening.

Assay Validation & Quality Control

To ensure the assay is a self-validating system, calculate the Z'-factor using the Vehicle Control (100% viability) and a positive control (e.g., 10 µM Staurosporine, 0% viability).

  • A Z'-factor between 0.5 and 1.0 indicates an excellent, robust assay suitable for determining the precise IC50 of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

  • Causality Note: If edge effects are observed (higher variance in the outer wells), it is likely due to temperature gradients or evaporation during the 72-hour incubation[7]. In future runs, fill the outer perimeter wells with sterile PBS and utilize only the inner 60 wells for data collection.

References

  • Anti-inflammatory Activities of New Succinic and Maleic Derivatives from the Fruiting Body of Antrodia camphorata NTU Scholars URL: [Link]

  • Metabolite characterization of different palm date varieties and the correlation with their NO inhibitory activity, texture and sweetness PMC - National Institutes of Health URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Successful Conjugation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid to Carrier Proteins

Introduction: The Imperative of Hapten-Carrier Protein Conjugation in Research and Drug Development In the landscape of immunology and drug development, small molecules like 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Hapten-Carrier Protein Conjugation in Research and Drug Development

In the landscape of immunology and drug development, small molecules like 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, often referred to as haptens, are typically non-immunogenic on their own. To elicit a specific antibody response, these haptens must be covalently coupled to larger, immunogenic molecules known as carrier proteins.[1][2] This process of bioconjugation creates a stable hapten-carrier complex that can be recognized by the immune system, leading to the generation of antibodies specific to the hapten.[3][4] The resulting antibodies are invaluable tools for a myriad of applications, including the development of immunoassays, biosensors, and targeted therapeutics.[3][5]

This guide provides a comprehensive, in-depth protocol for the conjugation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid to two of the most commonly used carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). We will delve into the mechanistic underpinnings of the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry, offering not just a series of steps, but a rationale for each experimental choice.

The Chemical Rationale: Understanding EDC/NHS-Mediated Amide Bond Formation

The terminal carboxylic acid group on 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is the reactive handle for its conjugation to the primary amine groups present on the lysine residues of carrier proteins.[6][7] The "zero-length" crosslinking chemistry facilitated by EDC and NHS is the gold standard for this transformation due to its efficiency and the formation of a stable amide bond.[6]

The reaction proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of the hapten, forming a highly reactive and unstable O-acylisourea intermediate.[6][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[9]

  • Formation of a Semi-Stable NHS Ester and Amine Reaction: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[6] To circumvent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][10] This semi-stable intermediate is then able to efficiently react with a primary amine on the carrier protein at a physiological pH (7.2-8.5) to form a stable amide bond.[9]

This two-step approach is often preferred to minimize protein-protein cross-linking, which can occur if both the hapten and carrier protein, which also has carboxyl groups, are present during the EDC activation step.[8][11]

EDC_NHS_Mechanism Hapten_COOH Hapten-COOH (4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid) O_acylisourea O-acylisourea Intermediate (Unstable) Hapten_COOH->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_ester NHS-Ester (Semi-Stable) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis (Competing Reaction) O_acylisourea->Hydrolysis NHS NHS / Sulfo-NHS Conjugate Hapten-Carrier Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Carrier-NH₂ (pH 7.2-8.5) Carrier_NH2 Carrier Protein-NH₂

Figure 1: Mechanism of EDC/NHS mediated conjugation.

Choosing Your Carrier Protein: BSA vs. KLH

The choice of carrier protein is a critical determinant of the immunogenic response.[12]

FeatureBovine Serum Albumin (BSA)Keyhole Limpet Hemocyanin (KLH)
Molecular Weight ~67 kDa[12]0.5 to 8 MDa (aggregates)[12]
Immunogenicity Good[12]Excellent, considered the 'gold standard'[2][12]
Solubility High in aqueous solutions[12]Limited, can form turbid solutions[1][2]
Lysine Residues ~59 (30-35 available for conjugation)[12]Numerous, high hapten density achievable[13]
Primary Use Immunization, immunoassays (as a blocking agent)[1]Primarily for immunization to generate a strong immune response[13]

Expert Insight: For generating a robust primary immune response for antibody production, KLH is generally the preferred carrier due to its large size and high immunogenicity.[2] BSA is an excellent choice for secondary screening assays or when a more soluble conjugate is required.[1] It is crucial to avoid using the same carrier protein for both immunization and screening to prevent the detection of anti-carrier antibodies.[1]

Detailed Experimental Protocol: Conjugation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid to a Carrier Protein

This protocol is designed as a starting point and may require optimization for specific applications.

Materials:

  • 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (Hapten)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis Tubing (10-14 kDa MWCO) or Desalting Columns

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware and consumables

Protocol Workflow:

Protocol_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Storage Prep_Hapten 1. Prepare Hapten Solution Activation 4. Activate Hapten with EDC/Sulfo-NHS Prep_Hapten->Activation Prep_Carrier 2. Prepare Carrier Protein Solution Coupling 5. Couple Activated Hapten to Carrier Protein Prep_Carrier->Coupling Prep_EDC_NHS 3. Prepare Fresh EDC/Sulfo-NHS Solutions Prep_EDC_NHS->Activation Activation->Coupling Quenching 6. Quench the Reaction Coupling->Quenching Purification 7. Purify the Conjugate (Dialysis) Quenching->Purification Storage 8. Store the Conjugate Purification->Storage

Figure 2: Experimental workflow for hapten-carrier protein conjugation.

Step-by-Step Procedure:

1. Reagent Preparation:

  • Hapten Solution: Dissolve 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to a final concentration of 10 mg/mL. Causality: The organic solvent is necessary to dissolve the hydrophobic hapten before dilution in the aqueous buffer.

  • Carrier Protein Solution: Dissolve BSA or KLH in Coupling Buffer to a concentration of 10 mg/mL.

  • EDC/Sulfo-NHS Solutions: Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. Causality: EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solutions; therefore, fresh solutions are critical for efficient activation.[14]

2. Activation of the Hapten:

  • In a glass vial, combine 1 mL of the Hapten solution with 0.5 mL of the EDC solution and 0.5 mL of the Sulfo-NHS solution. This corresponds to a molar excess of EDC and Sulfo-NHS over the hapten.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. Causality: This incubation period allows for the efficient formation of the semi-stable NHS-ester of the hapten.[9]

3. Conjugation to Carrier Protein:

  • Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring. Causality: The reaction between the NHS-ester and the primary amines on the carrier protein proceeds efficiently at neutral to slightly alkaline pH. The longer incubation at 4°C can improve conjugation efficiency while preserving protein integrity.[9]

4. Quenching the Reaction:

  • Add the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature. Causality: The primary amines in the Tris buffer will react with any remaining NHS-esters, effectively stopping the conjugation reaction.

5. Purification of the Conjugate:

  • Transfer the quenched reaction mixture to a dialysis tubing (10-14 kDa MWCO).

  • Dialyze against 1L of PBS at 4°C for at least 24 hours, with at least three buffer changes. Causality: Dialysis removes unreacted hapten, EDC, NHS, and quenching reagents, which are small enough to pass through the pores of the membrane, while the much larger protein conjugate is retained.[15][16]

  • Alternatively, the conjugate can be purified using a desalting column.

6. Storage of the Conjugate:

  • Determine the protein concentration of the purified conjugate using a protein assay such as the Bradford or BCA assay.

  • Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for long-term stability at freezing temperatures.

Characterization of the Hapten-Carrier Protein Conjugate

Characterization is a critical step to confirm successful conjugation and to determine the hapten density (molar ratio of hapten to carrier protein), which can influence the resulting immune response.[17][18]

  • UV-Vis Spectroscopy: The conjugation can be monitored by observing changes in the UV-Vis spectrum. The protein will have a characteristic absorbance maximum around 280 nm. If the hapten has a unique absorbance peak, the increase in absorbance at that wavelength can indicate successful conjugation. The hapten density can be estimated using the Beer-Lambert law if the molar extinction coefficients of the hapten and protein are known.[19]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a powerful technique for determining the hapten-to-protein ratio.[17][20] By comparing the mass of the native carrier protein to the mass of the conjugate, the average number of haptens coupled to each protein molecule can be calculated.[20]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in the protein can be quenched upon hapten conjugation.[18][21] A decrease in fluorescence intensity at the emission maximum (around 340 nm when excited at 290 nm) can be correlated with the extent of conjugation.[5][17]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): An increase in the molecular weight of the conjugate compared to the unconjugated carrier protein can be visualized on an SDS-PAGE gel, providing qualitative confirmation of conjugation.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC (hydrolyzed)- Use fresh, high-quality EDC. Prepare EDC solution immediately before use.
- Incorrect pH of buffers- Verify the pH of the Activation and Coupling Buffers.
- Insufficient incubation time- Increase the incubation time for the activation and/or coupling steps.
Protein Precipitation - High concentration of organic solvent- Minimize the amount of DMF/DMSO used to dissolve the hapten.
- Inappropriate buffer conditions- Ensure the carrier protein is soluble and stable in the chosen buffers.
High Background in Immunoassays - Presence of anti-carrier antibodies- Use a different carrier protein for immunization and screening.
- Incomplete removal of unreacted hapten- Ensure thorough purification of the conjugate by dialysis or size-exclusion chromatography.

Conclusion

The successful conjugation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid to carrier proteins is a foundational step for a wide range of research and diagnostic applications. By understanding the underlying chemical principles of EDC/NHS chemistry and carefully controlling the reaction parameters, researchers can reliably produce high-quality hapten-carrier conjugates. The protocols and insights provided in this guide are intended to empower researchers to achieve their experimental goals with confidence and scientific rigor.

References

  • Mishra, N., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 59(24), 12995-13002. [Link]

  • Colbert, D. L., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2275-2284. [Link]

  • Colbert, D. L., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2275-2284. [Link]

  • Colbert, D. L., et al. (2014). Simple radiometric method for accurately quantitating epitope densities of hapten-protein conjugates with sulfhydryl linkages. Bioconjugate Chemistry, 25(12), 2275-2284. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]

  • Mishra, N., et al. (2009). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Chlorophenoxyacetic Acid Pesticides. Journal of AOAC International, 92(6), 1773-1779. [Link]

  • Adamczyk, M., et al. (1995). Characterization of protein-hapten conjugates. 1. Matrix-assisted laser desorption ionization mass spectrometry of immuno BSA-hapten conjugates and comparison with other characterization methods. Bioconjugate Chemistry, 6(6), 621-628. [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Kim, J., & Park, W. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(41), 10667-10677. [Link]

  • G-Biosciences. (2018). Tips for Selecting Carrier Proteins. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. Retrieved from [Link]

  • MolecularCloud. (2020). Peptide Conjugation: KLH, BSA and OVA. Retrieved from [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. Retrieved from [Link]

  • Interchim. (n.d.). Maleimidyl activated Protein Carriers. Retrieved from [Link]

  • Al-Saeed, H., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2309. [Link]

  • Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More. Retrieved from [Link]

  • Wang, Y., et al. (2024). Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants. Polymers, 16(7), 931. [Link]

  • Ho, M., et al. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics, 20(3), 1361-1376. [Link]

  • Kitagawa, T., et al. (1994). New hapten-protein conjugation method using N-(m-aminobenzoyloxy) succinimide as a two-level heterobifunctional agent: thyrotropin-releasing hormone as a model peptide without free amino or carboxyl groups. Journal of Immunological Methods, 175(1), 123-129. [Link]

  • University of California, Davis. (n.d.). Protein Purification Methods. Retrieved from [Link]

  • Wainer, B. H., et al. (1972). Morphine-3-Succinyl—Bovine Serum Albumin: An Immunogenic Hapten-Protein Conjugate. Science, 176(4039), 1143-1145. [Link]

  • Majumdar, S. (2024). Opioid-Based Haptens: Development of Immunotherapy. Molecules, 29(14), 3326. [Link]

  • Phenomenex. (2025). Protein Purification Methods. Retrieved from [Link]

  • Biologix Group Ltd. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Retrieved from [Link]

  • Wainer, B. H., et al. (1972). Morphine-3-succinyl--bovine serum albumin: an immunogenic hapten-protein conjugate. Science, 176(4039), 1143-1145. [Link]

  • Pitcovski, J., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Toxins, 10(11), 468. [Link]

  • Zoulkarneev, A., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10(1), 4709. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid for Targeted Drug Delivery Systems

Introduction The pursuit of precision medicine has placed significant emphasis on the development of targeted drug delivery systems. These systems aim to enhance therapeutic efficacy by concentrating pharmaceutical agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pursuit of precision medicine has placed significant emphasis on the development of targeted drug delivery systems. These systems aim to enhance therapeutic efficacy by concentrating pharmaceutical agents at the site of disease, thereby minimizing systemic toxicity and off-target effects.[1] Small-molecule linkers and functionalizing agents are critical components in the design of such sophisticated delivery vehicles. This document provides a comprehensive technical guide on the application of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid , a bifunctional molecule with significant potential in this field.

Structurally, this compound comprises two key domains: a succinic acid monoamide backbone and a substituted 4-chloro-2,5-dimethoxyaniline moiety. The succinic acid portion provides a terminal carboxylic acid, a highly versatile chemical handle for covalent conjugation to drugs, targeting ligands, or nanoparticle surfaces.[2][3] The chlorinated and methoxylated aniline ring offers a distinct physicochemical profile that can be exploited to modulate properties such as hydrophobicity, drug loading, and biological interactions. This guide will detail the rationale for its use, provide robust protocols for its integration into drug delivery platforms, and outline essential validation assays.

Section 1: Physicochemical Properties & Rationale for Use

The utility of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in drug delivery stems from its unique bifunctional nature.

  • The Carboxylic Acid Handle: The terminal carboxyl group is the primary site for conjugation. It can be readily activated to form stable amide bonds with amine-containing molecules, a cornerstone of bioconjugation chemistry.[4][5] This allows for the covalent attachment of therapeutic payloads, polymers like polyethylene glycol (PEG), or targeting moieties.

  • The Succinic Acid Spacer: Succinic acid is a naturally occurring intermediate in the Krebs cycle and is generally recognized as safe (GRAS) by the FDA.[6] Its use as a linker is advantageous due to its biocompatibility and its ability to create a flexible spacer between the delivery vehicle and the payload, which can be critical for maintaining the biological activity of the conjugated molecule.

  • The Substituted Aniline Moiety: The 4-chloro-2,5-dimethoxyanilino group dictates the molecule's lipophilicity. This can be strategically employed to enhance the encapsulation of hydrophobic drugs within the core of nanocarriers or to facilitate interaction with lipid membranes. While not a universally recognized targeting ligand, its specific structure may be investigated for novel interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 284488-70-6
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 257.25 g/mol [Calculated]
Structure 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acidN/A
Key Functional Groups Carboxylic Acid, Amide, Ether, Aryl ChlorideN/A

Section 2: Core Application: Covalent Conjugation via Amide Bond Formation

The most direct application of this molecule is its use as a linker, facilitated by the activation of its terminal carboxylic acid. The most common and reliable method for this is through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines to form a stable amide bond.[7][8]

Mechanism: EDC/NHS Coupling

This two-step, one-pot reaction is highly efficient. First, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated molecule by forming a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[4][8]

EDC_NHS_Coupling Molecule 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) Molecule->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS Ester Intermediate (R-CO-NHS) (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS->NHSEster Conjugate Final Conjugate (R-CO-NH-Drug) NHSEster->Conjugate + Payload Amine-containing Payload (Drug-NH₂) Payload->Conjugate

Caption: EDC/NHS activation and conjugation workflow.

Protocol 1: Activation and Conjugation to an Amine-Containing Payload

Causality: This protocol is designed to maximize conjugation efficiency while preserving the integrity of sensitive payloads. The use of a slight molar excess of EDC/NHS ensures efficient activation of the carboxylic acid. The reaction is performed in a non-nucleophilic buffer at a slightly alkaline pH to ensure the payload's primary amines are deprotonated and thus maximally reactive.

Materials:

  • 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing payload (e.g., doxorubicin, a targeting peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (pH 6.0)

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the Reaction Buffer (MES, pH 6.0). Rationale: EDC/NHS are moisture-sensitive, and the acidic pH of the MES buffer improves the stability of the O-acylisourea intermediate.

  • Activation Step:

    • In a reaction vessel, combine 1 molar equivalent of the linker solution with 1.5 molar equivalents of the EDC solution and 1.5 molar equivalents of the NHS solution.

    • Allow the reaction to proceed at room temperature for 30-60 minutes with gentle stirring. This forms the NHS-activated linker.

  • Conjugation Step:

    • Dissolve the amine-containing payload in the Coupling Buffer (PBS, pH 7.4).

    • Add the freshly prepared NHS-activated linker solution to the payload solution. A typical molar ratio is 5-10 fold molar excess of the linker to the payload, but this must be optimized.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Rationale: The slightly alkaline pH of the coupling buffer ensures the primary amine of the payload is nucleophilic.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.[7] Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from unreacted components using a suitable method. For macromolecular payloads, dialysis or a desalting column is effective.[7] For small molecule conjugates, silica gel column chromatography may be required.[7]

    • Characterize the final conjugate using techniques like NMR, Mass Spectrometry, and HPLC.

Section 3: Application in Nanoparticle-Based Drug Delivery

Nanoparticles (NPs) are powerful tools for targeted therapy, capable of encapsulating drugs and exploiting tumor physiology for accumulation (the EPR effect).[9] Our subject molecule can be used to functionalize the surface of pre-formed nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[10][11]

NP_Workflow cluster_formulation Formulation cluster_functionalization Surface Functionalization cluster_final Final Product & QC PLGA PLGA Polymer + Hydrophobic Drug NanoP Nanoprecipitation/ Emulsification PLGA->NanoP Solvent Organic Solvent (e.g., Acetone) Solvent->NanoP AqPhase Aqueous Phase (with surfactant) AqPhase->NanoP NPs Drug-Loaded NPs NanoP->NPs FuncNPs Surface-Functionalized NPs NPs->FuncNPs Activation EDC/NHS Activation (Protocol 1) Activation->FuncNPs Conjugation to NP surface amines or hydroxyls Linker 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid Linker->Activation Purify Purification (Centrifugation/ Dialysis) FuncNPs->Purify Characterize Characterization Purify->Characterize Final Final Formulation for In Vitro/In Vivo Testing Characterize->Final

Caption: Workflow for formulating surface-modified nanoparticles.

Protocol 2: Formulation of Surface-Modified PLGA Nanoparticles

Causality: This protocol uses a modified nanoprecipitation method to create drug-loaded nanoparticles. The molecule is conjugated to the surface post-formulation to ensure the terminal aniline moiety is oriented outwards. This method provides control over particle size and drug loading.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone or Acetonitrile (organic solvent)

  • Poly(vinyl alcohol) (PVA) or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) as a stabilizer[12]

  • Reagents from Protocol 1 for conjugation

  • Deionized water

Procedure:

  • NP Formulation:

    • Dissolve PLGA and the hydrophobic drug in the organic solvent.

    • Add this organic phase dropwise into an aqueous solution containing the stabilizer (e.g., 1% w/v PVA) under vigorous stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.

  • Surface Activation & Conjugation:

    • Some polymers like PLGA have terminal carboxylic acid groups that can be activated. If the surface lacks reactive groups, a polymer with amine or hydroxyl functionalities should be co-incorporated during formulation.

    • Assuming the NP surface has available amine groups, wash the formulated nanoparticles by centrifugation and resuspend them in the Coupling Buffer (PBS, pH 7.4).

    • Separately, activate the 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid using the EDC/NHS chemistry described in Protocol 1 (Steps 1 & 2) .

    • Add the activated linker solution to the nanoparticle suspension and react for 2-4 hours at room temperature.

  • Purification & Characterization:

    • Wash the functionalized nanoparticles multiple times by repeated centrifugation and resuspension in deionized water to remove unreacted linker and coupling reagents.

    • Characterize the nanoparticles according to the parameters in Table 2.

Table 2: Typical Nanoparticle Characterization Parameters

ParameterTechniqueTypical Expected OutcomeRationale
Particle Size & PDI Dynamic Light Scattering (DLS)100-200 nm, PDI < 0.2Optimal for EPR effect; low PDI indicates monodisperse population.
Zeta Potential DLS / Electrophoretic Light ScatteringNegative (-10 to -30 mV)Indicates colloidal stability; surface carboxyl groups contribute to charge.
Drug Loading (%) UV-Vis or HPLC5-15% w/wMeasures the amount of encapsulated drug relative to NP weight.
Encapsulation Efficiency (%) UV-Vis or HPLC> 80%Measures the percentage of initial drug successfully encapsulated.
Surface Conjugation XPS or FTIRConfirmed presence of Cl, NConfirms successful attachment of the linker to the NP surface.

Section 4: In Vitro Evaluation Protocols

After successful formulation, the system must be validated through a series of in vitro assays to determine its potential therapeutic utility.

Protocol 3: In Vitro Drug Release Assay

Causality: This assay simulates the release of the drug from the nanoparticle over time under physiological conditions. A dialysis-based method is common, where the formulation is placed in a dialysis bag and submerged in a release medium. The use of a "sink condition" (where the concentration of drug in the release medium is kept low) is critical to ensure the release rate is not limited by drug saturation.[13][14]

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle formulation into a dialysis bag (with an appropriate molecular weight cut-off).

  • Submerge the bag in a release buffer (e.g., PBS pH 7.4, or acetate buffer pH 5.0 to simulate endosomal conditions) at 37°C with continuous stirring.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using HPLC or a spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cellular Uptake Assay

Causality: This assay quantifies the internalization of the nanoparticles by target cells. It is essential for confirming that the delivery system can effectively enter cells to release its payload. Flow cytometry provides quantitative data on a large cell population.[15][16]

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in 12-well plates and allow them to adhere overnight.[15]

  • Prepare a formulation loaded with a fluorescent dye (e.g., Coumarin-6) instead of a therapeutic drug.

  • Treat the cells with the fluorescently labeled nanoparticles, free dye, and an untreated control. Incubate for a set period (e.g., 4 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

  • Trypsinize the cells, centrifuge, and resuspend them in PBS for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cell population to quantify uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT)

Causality: The ultimate goal of a targeted delivery system is to kill cancer cells more effectively than the free drug. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[10][15] This allows for the determination of the IC50 (half-maximal inhibitory concentration) value for the formulation.

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.[15]

  • Treat the cells with serial dilutions of the drug-loaded nanoparticles, the free drug, and "empty" (drug-free) nanoparticles as controls.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO or a similar solvent.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated controls and plot dose-response curves to determine IC50 values.

Section 5: Concluding Remarks & Future Perspectives

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a versatile and valuable tool for researchers in targeted drug delivery. Its straightforward conjugation chemistry, combined with the biocompatibility of its succinate spacer, makes it an excellent candidate for linking payloads to delivery vehicles. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and in vitro validation of drug delivery systems utilizing this molecule.

Future work should focus on elucidating the specific role of the 4-chloro-2,5-dimethoxyanilino moiety. Investigations could explore its potential for specific protein binding, its influence on nanoparticle-cell membrane interactions, or its utility in creating Small Molecule-Drug Conjugates (SMDCs), an emerging therapeutic class with favorable pharmacokinetic properties.[17] Ultimately, successful in vitro validation should be followed by pharmacokinetic and efficacy studies in relevant animal models to fully assess the translational potential of these systems.[18][19]

References

  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (2026). Vertex AI Search.
  • Application Notes: Amide Bond Formation via 3-Azidopropylamine and NHS Esters for Bioconjugation and Drug Discovery. (n.d.). Benchchem.
  • Dassu, A., et al. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PMC.
  • Li, Y., et al. (2025). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Journal of Medicinal Chemistry - ACS Publications.
  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (2026). Vertex AI Search.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Antibody Conjugation Protocol. (n.d.). AAT Bioquest.
  • Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems. (n.d.). Benchchem.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs.
  • Abraham, S. A., et al. (2002). Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems. PubMed.
  • Recent FDA Guidance for Pharmacokinetics and Antibody Drug Conjugates, and What They Mean for Your Projects at KCAS. (2023). KCAS Bio.
  • Nemutlu, E., et al. (2019). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Bentham Science Publishers.
  • Jayakkody, L. N., et al. (2013). Cellular Uptake and Cytotoxicity of Drug–Peptide Conjugates Regulated by Conjugation Site. Bioconjugate Chemistry - ACS Publications.
  • Cellular uptake and cytotoxicity of peptide−drug conjugates in the... (n.d.). ResearchGate.
  • Succinic acid. (n.d.). Wikipedia.
  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026). Patsnap Eureka.
  • Developing a Robust In Vitro Release Method for a Polymeric Nanoparticle: Challenges and Learnings. (2023). British Journal of Pharmacy.
  • Li, Y., et al. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC.
  • Nanocarrier-Based Drug Delivery Systems: Revolutionizing Therapeutic Efficacy and Targeted Release. (n.d.). Preprints.org.
  • Mohanraj, V. J., & Chen, Y. (n.d.). Nanoparticles: Emerging carriers for drug delivery. PMC - NIH.
  • Nanoparticle drug delivery systems for synergistic delivery of tumor therapy. (2023). Frontiers.
  • 4-(2,5-DIMETHOXYANILINO)-4-OXOBUTANOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • Sharma, T., et al. (n.d.). Targeted Drug Delivery: Trends and Perspectives. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations or purity issues during the synthesis of 4-(4-Chloro-2,5-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations or purity issues during the synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid .

This molecule is synthesized via the nucleophilic acyl substitution of with succinic anhydride. While structurally straightforward, the reaction is highly sensitive to steric hindrance, solvent moisture, and thermal degradation. Below, we break down the mechanistic causality behind common failures, provide quantitative condition profiling, and outline a self-validating experimental protocol.

Reaction Pathway & Mechanistic Overview

The formation of the target compound relies on a ring-opening amidation. Because the reaction occurs near room temperature, the anhydride undergoes ring-opening to form the corresponding succinamic acid derivative (1). However, improper thermal control can drive a secondary intramolecular dehydration, ruining your yield by forming a cyclic succinimide.

SynthesisPathway A 4-Chloro-2,5- dimethoxyaniline C Ring-Opening Amidation A->C B Succinic Anhydride B->C D 4-(4-Chloro-2,5-dimethoxyanilino)- 4-oxobutanoic acid C->D Mild Temp (<50°C) Aprotic Solvent E Succinimide Byproduct C->E High Heat (>80°C) Dehydration

Reaction pathway for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid synthesis.

Quantitative Condition Profiling

To optimize your synthesis, it is critical to understand how different reaction environments impact the equilibrium and side-product formation. The table below summarizes expected outcomes based on varying parameters.

Reaction ConditionSolvent SystemTemperatureTimeExpected YieldPrimary Impurity / Failure Mode
Optimized Amidation Anhydrous Toluene35 °C4–6 h88 – 94% Trace succinic acid
High-Heat Reflux Toluene110 °C2 h< 40%Cyclic succinimide (over-reaction)
Wet / Aqueous THF (Non-anhydrous)25 °C12 h< 20%Unreacted aniline & Succinic acid
Base-Catalyzed DCM + 0.1 eq DMAP25 °C3 h85 – 90%Difficult product isolation (salts)

Troubleshooting FAQs

Troubleshooting Start Issue: Low Yield of Target Acid CheckTLC Analyze via TLC/LC-MS Start->CheckTLC HighAniline High Unreacted Aniline CheckTLC->HighAniline LowAniline Multiple Product Spots CheckTLC->LowAniline WaterCheck Anhydride Hydrolysis? HighAniline->WaterCheck ImideCheck Imide Over-reaction? LowAniline->ImideCheck FixMoisture Use Anhydrous Solvents WaterCheck->FixMoisture Yes (Succinic Acid found) FixTemp Lower Temp to 25-40°C ImideCheck->FixTemp Yes (Cyclization)

Troubleshooting decision tree for optimizing succinamic acid derivative yields.

Q1: Why is my yield consistently below 50%, and why do I see a large amount of unreacted aniline on my LC-MS? A: This is a dual issue of steric hindrance and competitive hydrolysis. The 4-chloro-2,5-dimethoxyaniline contains an ortho-methoxy group. While methoxy groups are electronically activating, the ortho position creates significant steric bulk, physically impeding the amine's nucleophilic attack on the anhydride. If your solvent contains even trace amounts of water, the water will outcompete the hindered aniline, rapidly hydrolyzing the succinic anhydride into succinic acid. Succinic acid is a poor electrophile and will not react with the aniline without the addition of coupling agents (like EDC or DCC). Solution: Switch to strictly anhydrous solvents and verify your anhydride integrity before starting.

Q2: I am seeing a highly non-polar byproduct on my TLC that is reducing my target yield. What is it, and how do I prevent it? A: You are likely driving the reaction too far and forming the cyclic succinimide side-product. The synthesis of succinimide derivatives occurs in two distinct steps: the initial amidation to form the open-chain amidoacid (your target), followed by an intramolecular cyclization to the imide. This second step requires a significant quantity of thermal energy due to the poor nucleophilicity of the amide nitrogen (2). If your reaction temperature exceeds 50°C, you are inadvertently supplying the energy needed for this dehydration. Solution: Cap your reaction temperature at 35–40°C.

Q3: What is the best solvent system to drive the precipitation of the target oxobutanoic acid without requiring column chromatography? A: Anhydrous Toluene is highly recommended. The starting materials (aniline and anhydride) are highly soluble in toluene, but the resulting carboxylic acid product (4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid) is highly polar and will spontaneously precipitate out of the non-polar toluene as it forms. This drives the reaction forward via Le Chatelier's principle and allows for isolation via simple vacuum filtration.

Self-Validating Experimental Protocol

This protocol incorporates built-in quality control checks to ensure success at each phase of the synthesis.

Materials:

  • 4-chloro-2,5-dimethoxyaniline (1.0 eq, 10.0 mmol)

  • Succinic anhydride (1.1 eq, 11.0 mmol)

  • Anhydrous Toluene (30 mL)

  • 0.1 M HCl (aqueous)

Step-by-Step Methodology:

  • Reagent Integrity Check (Self-Validation): Before beginning, test the solubility of your succinic anhydride in anhydrous chloroform. Succinic anhydride is highly soluble; succinic acid (the hydrolyzed, dead reagent) is insoluble. If the material does not dissolve completely, discard it and use a fresh bottle.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve the 4-chloro-2,5-dimethoxyaniline (10.0 mmol) in 30 mL of anhydrous toluene.

  • Electrophile Addition: Add the succinic anhydride (11.0 mmol) in one single portion. The slight 0.1 eq excess compensates for any micro-hydrolysis caused by ambient humidity during transfer.

  • Thermal Control: Place the flask in an oil bath set strictly to 35°C. Stir vigorously. Over the next 1–2 hours, you should observe a thick, white/off-white precipitate beginning to form.

  • In-Process Control (IPC): After 4 hours, pull a small aliquot of the suspension, dissolve it in a drop of methanol, and spot it on a TLC plate (Eluent: 1:1 EtOAc/Hexanes).

    • Validation: The target amidoacid will remain near the baseline (due to the carboxylic acid moiety), while unreacted aniline will migrate significantly higher. Ensure the aniline spot is absent or faint.

  • Quench and Isolation: Once the reaction is deemed complete, remove the flask from the heat and cool it in an ice bath to 0°C for 30 minutes to maximize product precipitation.

  • Purification: Filter the suspension through a Büchner funnel. Wash the filter cake sequentially with:

    • 10 mL of ice-cold toluene (removes unreacted anhydride and organic impurities).

    • 15 mL of cold 0.1 M HCl (protonates and washes away any trace unreacted aniline).

    • 15 mL of cold distilled water (removes residual acid).

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C overnight to a constant weight.

References

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [1]

  • Microwave-Assisted Synthesis of N-Phenylsuccinimide National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [2]

  • Identification of potential PBT/vPvB-Substances by QSAR methods Umweltbundesamt (German Federal Environment Agency)[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid

Welcome to the Technical Support Center for formulation scientists and drug development professionals. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a succinamic acid derivative that presents classic "brick dus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a succinamic acid derivative that presents classic "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) solubility challenges. This guide provides mechanistic insights, frequently asked questions, and self-validating experimental protocols to help you overcome these hurdles and advance your compound to the clinic.

Physicochemical Profiling & Solubility Implications

Before troubleshooting, it is critical to understand the molecular drivers of the compound's insolubility. The molecule features a highly planar, lipophilic aromatic system (4-chloro-2,5-dimethoxyaniline moiety) coupled with a terminal carboxylic acid via an amide linkage.

Table 1: Quantitative Physicochemical Data and Formulation Impact

PropertyEstimated ValueMechanistic Formulation Implication
pKa (Carboxylic Acid) ~4.45[1]Highly pH-dependent solubility. The molecule is unionized and highly insoluble in gastric fluid (pH 1.2), but ionized in intestinal fluid (pH 6.8).
Log P > 3.0High lipophilicity drives poor aqueous solvation[2]. Favorable for Lipid-Based Formulations (LBF) if the melting point allows.
Structural Features Planar aromatic ring, Amide bondHigh crystal lattice energy due to π−π stacking and intermolecular hydrogen bonding restricts dissolution rate.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve well in intestinal fluid (pH 6.8) but precipitate immediately in simulated gastric fluid (SGF, pH 1.2)? A1: This is a classic manifestation of pH-dependent ionization. The terminal carboxylic acid has a pKa of approximately 4.45[1]. In SGF (pH 1.2), the molecule is fully protonated (unionized), which drastically increases its lipophilicity and reduces its aqueous solubility. When transitioning from a high-pH solution to a low-pH environment, the compound rapidly exceeds its supersaturation limit, leading to nucleation and precipitation[3].

Q2: I formulated a sodium salt to improve dissolution, but the in vivo bioavailability remains poor. What went wrong? A2: You are likely observing in vivo salt disproportionation. While salt formation is a standard technique for acidic drugs[3][4], sodium salts of weak acids can rapidly dissolve in the stomach and then immediately precipitate as the highly insoluble free acid due to the abundance of protons (the common ion effect and pH shift). This crystalline precipitate is often too slow to re-dissolve when it reaches the higher pH of the intestine, resulting in poor absorption.

Q3: We need a liquid formulation for preclinical IV dosing. Which co-solvents or excipients are recommended? A3: Because the molecule possesses a highly lipophilic aromatic ring and an amide group, it responds well to cyclodextrin complexation[2]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the lipophilic aromatic tail within its hydrophobic cavity while leaving the hydrophilic carboxylic acid exposed to the aqueous environment. Alternatively, a co-solvent system of PEG 400 and Tween 80 can disrupt the crystal lattice and micellarize the compound.

Visualizing the Problem: Precipitation Mechanism

G API_Salt API Sodium Salt (Highly Soluble) Stomach Stomach (pH 1.2) High [H+] API_Salt->Stomach Oral Administration FreeAcid Unionized Free Acid (Supersaturated) Stomach->FreeAcid Protonation (pKa ~4.5) Precipitate Crystalline Precipitate (Poor Bioavailability) FreeAcid->Precipitate Rapid Nucleation ASD Polymer Matrix (ASD) Prevents Nucleation FreeAcid->ASD Formulation Intervention Intestine Intestine (pH 6.8) Re-ionization Precipitate->Intestine Gastric Emptying Intestine->Precipitate Slow/Incomplete Dissolution ASD->Intestine Maintains Supersaturation

Mechanistic pathway of pH-dependent gastric precipitation and ASD intervention.

Troubleshooting Workflows & Validated Protocols

Protocol 1: pH-Solubility Profiling & Disproportionation Assay

Purpose: To quantify the intrinsic solubility ( S0​ ) and identify the pH of maximum solubility ( pHmax​ ) while establishing a self-validating check for salt-to-free-acid conversion[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard compendial buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Equilibration: Add excess API (test both the free acid and the sodium salt form) to 10 mL of each buffer in glass scintillation vials. Shake at 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes to cleanly separate the undissolved pellet from the supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV to determine the equilibrium solubility.

  • Solid-State Validation (Critical Step): Harvest the undissolved pellet, dry it gently under a vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality Check: If you started with the sodium salt and the XRPD pattern of the pH 1.2 pellet matches the crystalline free acid, you have definitively confirmed salt disproportionation. This self-validates that an unprotected oral salt formulation will fail in vivo.

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Purpose: To kinetically trap the drug in an amorphous state, overcoming the high crystal lattice energy and maintaining intestinal supersaturation[4].

Step-by-Step Methodology:

  • Polymer Selection: Select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). Its amphiphilic nature and pH-dependent solubility (dissolves at pH > 5.5) make it mechanistically ideal for preventing gastric drug release while maintaining supersaturation in the intestine.

  • Solvent System: Dissolve the API and HPMCAS (start with a 1:3 API-to-polymer mass ratio) in a co-solvent mixture of Dichloromethane (DCM) and Methanol (80:20 v/v). This ensures both the lipophilic drug and the polymer are fully solubilized at a molecular level[4].

  • Spray Drying: Process the solution through a laboratory-scale spray dryer. Set the inlet temperature to 75-85°C and optimize the atomization gas pressure to target a particle size ( D50​ ) of 5-15 µm.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH limits.

  • Self-Validating Dissolution Testing: Evaluate the ASD in a non-sink, biphasic dissolution setup (transferring from SGF to FaSSIF). If the polymer successfully inhibits drug crystallization, you will observe a sustained "spring and parachute" release profile upon reaching the intestinal pH, validating the formulation's efficacy.

Formulation Strategy Decision Tree

DecisionTree Start 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid Check_Tm High Melting Point? (Brick Dust) Start->Check_Tm Cyclo Cyclodextrin Complexation (HP-β-CD) Start->Cyclo Liquid IV Dosing Check_LogP High LogP? (Grease) Check_Tm->Check_LogP Yes Nano Nanomilling (Particle Size Reduction) Check_Tm->Nano No, but low LogP ASD Amorphous Solid Dispersion (Spray Drying / HME) Check_LogP->ASD High Tm & High LogP LBF Lipid-Based Formulation (SEDDS) Check_LogP->LBF Low Tm & High LogP

Decision tree for selecting solubility enhancement strategies based on API properties.

Sources

Troubleshooting

Minimizing degradation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid during storage

A Guide to Minimizing Degradation During Storage and Handling Introduction: Understanding the Molecule's Vulnerabilities 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a multifaceted chemical entity utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation During Storage and Handling

Introduction: Understanding the Molecule's Vulnerabilities

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a multifaceted chemical entity utilized in various research and development applications. Its structure, while conferring specific functionalities, also presents inherent stability challenges. The molecule's integrity is primarily threatened by the lability of its core functional groups: the amide linkage, the electron-rich dimethoxyaniline ring, and the terminal carboxylic acid. Understanding these vulnerabilities is the first step toward ensuring the compound's long-term stability and experimental reproducibility. This guide provides a comprehensive overview of best practices, troubleshooting, and validation protocols to maintain the compound's purity and potency.

The key structural features prone to degradation are:

  • Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into its constituent aniline and dicarboxylic acid parts.

  • 4-Chloro-2,5-dimethoxyaniline Moiety: The electron-donating methoxy groups make the aromatic ring susceptible to oxidation. The chloro-substituent can influence its reactivity and susceptibility to photodecomposition.[1][2]

  • Carboxylic Acid: While generally stable, this group can influence the molecule's hygroscopicity and solubility, indirectly affecting its stability in the solid state.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day storage and handling of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

Q1: What are the ideal storage conditions for the solid compound?

A: To ensure maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment. An inert atmosphere is highly recommended. For a structurally related compound, 4-Anilino-4-oxobutanoic acid-d5, storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) under a nitrogen atmosphere is advised.[3] Moisture is particularly detrimental as it can facilitate hydrolysis and other degradation pathways.[4]

ParameterRecommendationRationale
Temperature -20°C (short-term) to -80°C (long-term)Reduces molecular mobility and slows the kinetics of degradation reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidative degradation of the electron-rich aniline ring.[6][7]
Light Amber vial or protection from lightThe chlorinated aromatic system is potentially susceptible to photodecomposition.[1][8]
Humidity Store with a desiccant in a dry placePrevents hydrolysis of the amide bond and minimizes physical changes like deliquescence.[4][9][10]

Q2: How should I prepare and store stock solutions to maintain their integrity?

A: The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent is critical. Use only high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[11]

  • Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Choice: Use anhydrous DMSO or an appropriate anhydrous solvent. Avoid aqueous buffers for long-term storage.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. A manufacturer of a similar compound recommends using solutions stored at -80°C within one year.[11]

Q3: What are the primary visual and analytical signs of degradation?

A: Degradation can manifest in both physical and chemical changes.

  • Visual Indicators: A noticeable change in the color of the solid powder, often to a yellow or brownish tint, is a common sign of degradation.[12] This typically points towards oxidation or the formation of chromophoric byproducts from photodecomposition.

  • Analytical Indicators: The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound, accompanied by the appearance of new peaks, is a clear indication of degradation.[12]

Troubleshooting Guide: Identifying and Mitigating Degradation

When you observe signs of compound instability, this guide will help you diagnose the likely cause and implement corrective actions.

Issue 1: The solid compound has developed a yellow or brown discoloration.
  • Likely Cause: This is a classic sign of oxidation of the aniline moiety or photolytic degradation.[12] The electron-rich dimethoxy-substituted ring is prone to oxidation when exposed to atmospheric oxygen, while the chlorinated aromatic structure can be sensitive to light.[1][13]

  • Troubleshooting & Mitigation:

    • Re-test Purity: Before use, always re-analyze the purity of a discolored sample using a validated HPLC method (see Protocol 1).

    • Review Storage Protocol: Confirm that the compound was stored with adequate protection from light (amber vials) and under an inert atmosphere.

    • Future Prevention: Upon receiving a new batch, immediately store it in an appropriately sized amber vial, purge the headspace with argon or nitrogen, seal tightly, and place it at the recommended low temperature.

Issue 2: HPLC analysis shows a significant decrease in purity and the emergence of new peaks.
  • Likely Cause: The most probable cause is the hydrolysis of the central amide bond, especially if the compound has been exposed to moisture. This would result in the formation of 4-chloro-2,5-dimethoxyaniline and succinic acid. Other possibilities include oxidative or photolytic degradation products.

  • Troubleshooting & Mitigation:

    • Characterize Degradants: If equipped with a mass spectrometer (LC-MS), analyze the new peaks. Look for masses corresponding to the expected hydrolysis products: 4-chloro-2,5-dimethoxyaniline (approx. 187.62 g/mol ) and succinic acid (118.09 g/mol ).[6][14]

    • Solvent and Handling Review: For stock solutions, ensure that only anhydrous solvents were used and that exposure to ambient, humid air was minimized during preparation.

    • Future Prevention: Handle the solid compound in a glove box or an environment with controlled low humidity. Always use fresh, anhydrous solvents for preparing solutions and prepare them immediately before use whenever possible.

Primary Degradation Pathways

The following diagram illustrates the most probable degradation routes for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

DegradationPathways cluster_hydrolysis Hydrolysis Parent 4-(4-Chloro-2,5-dimethoxyanilino)- 4-oxobutanoic acid Aniline 4-Chloro-2,5-dimethoxyaniline Parent->Aniline H₂O / H⁺ or OH⁻ Succinic Succinic Acid Oxidized Oxidized Products (e.g., N-oxides, quinones) Parent->Oxidized O₂ / Light Photo Photodegradation Products Parent->Photo hν (UV Light)

Caption: Potential degradation pathways of the target compound.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, it is crucial to verify the stability of your compound under your specific laboratory conditions.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general method to monitor the purity of your compound over time.

  • System Preparation:

    • HPLC System with UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with a 10-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes before returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a sample, but 254 nm is a common starting point for aromatic compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline (t=0) chromatogram and peak area.

    • Inject samples from your stored solid or solution aliquots at regular intervals (e.g., 1 week, 1 month, 3 months) to monitor for any decrease in the main peak's area percentage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify its primary liabilities. This is a powerful tool for understanding how to prevent degradation.

ForcedDegradation cluster_stress Apply Stress Conditions (e.g., 24h) start Prepare 1 mg/mL Stock in Acetonitrile/Water aliquot Aliquot Stock into 6 Vials start->aliquot control Control (No Stress) acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, RT) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (80°C, Solid) photo Photolytic (UV Lamp, 254nm) quench Neutralize/Quench Reactions control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze All Samples by Stability-Indicating HPLC quench->analyze compare Compare Degradation Profiles to Control Sample analyze->compare

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Application: Aliquot the solution into separate, clearly labeled vials.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C.

    • Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) in a photostability chamber.

    • Control: Keep one aliquot under normal storage conditions (-20°C, dark).

  • Sampling & Analysis: After a set time (e.g., 24 hours), take samples from each condition. Neutralize the acidic and basic samples before injection.

  • Evaluation: Analyze all samples by HPLC (Protocol 1). The extent of degradation in each condition reveals the compound's primary vulnerabilities. For example, significant degradation in the acid/base conditions confirms a high risk of hydrolysis.

References

  • Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available from: [Link]

  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available from: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Rsc.org. Available from: [Link]

  • Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. PMC. Available from: [Link]

  • Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. ResearchGate. Available from: [Link]

  • What Are The Storage Requirements For 2-Anilinoethanol? - Knowledge. Bloom Tech. Available from: [Link]

  • 4-Chloro-2,5-Dimethoxyamphetamine. SWGDrug. Available from: [Link]

  • The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. MDPI. Available from: [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available from: [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. Available from: [Link]

  • Succinic acid. Wikipedia. Available from: [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ScienceDirect. Available from: [Link]

  • Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. ResearchGate. Available from: [Link]

  • New Trends in Chemical Analysis of Disinfection By-Products. IntechOpen. Available from: [Link]

  • Utilization of succinic acid derivatives. ResearchGate. Available from: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing). Available from: [Link]

  • Aniline degradation by electrocatalytic oxidation. ResearchGate. Available from: [Link]

  • The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ 3 -carene. RSC Publishing. Available from: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available from: [Link]

  • Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics. PubMed. Available from: [Link]

  • Effect of moisture on solid state stability. Semantic Scholar. Available from: [Link]

  • Aniline Degradation Using Advanced Oxidation Process by UV/Peroxy Disulfate from Aqueous Solution. International Journal of Engineering. Available from: [Link]

  • Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. ScienceDirect. Available from: [Link]

  • CWA Analytical Methods: Contaminants of Emerging Concern. US EPA. Available from: [Link]

  • RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. INIS-IAEA. Available from: [Link]

  • 4-chloro-4-oxobutanoic acid. ChemBK. Available from: [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Available from: [Link]

  • Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents.

Sources

Optimization

Reducing unreacted precursor impurities in 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid synthesis

Technical Support Center: Synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid Welcome to the technical support guide for the synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges related to unreacted precursor impurities. Our goal is to ensure you can achieve high purity and yield in your synthesis.

Overview of the Synthesis

The synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 4-chloro-2,5-dimethoxyaniline and succinic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and carboxylic acid functionalities.

While seemingly straightforward, this reaction can be prone to incompleteness, leaving unreacted starting materials that contaminate the final product. This guide focuses on identifying and eliminating these specific impurities.

Synthesis_and_Impurities Aniline 4-Chloro-2,5-dimethoxyaniline (Precursor 1) Product 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid (Desired Product) Aniline->Product Nucleophilic Acyl Substitution Impurity1 Unreacted Aniline (Basic Impurity) Aniline->Impurity1 Incomplete Reaction Anhydride Succinic Anhydride (Precursor 2) Anhydride->Product Impurity2 Succinic Acid (Acidic Impurity from Hydrolysis) Anhydride->Impurity2 Reaction with H₂O

Caption: Reaction scheme for the synthesis of the target molecule and the origin of common precursor-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted precursor impurities I should be concerned about?

The two main impurities originating from the starting materials are:

  • Unreacted 4-chloro-2,5-dimethoxyaniline: A basic, organic-soluble compound.

  • Succinic acid: This is not an unreacted precursor per se, but it's the hydrolysis product of succinic anhydride. Succinic anhydride is highly reactive towards water, and any moisture in the reaction will convert it to succinic acid, which is an acidic impurity.

Q2: Why is it critical to remove these impurities?

The presence of unreacted precursors can significantly impact downstream applications. For drug development professionals, purity is paramount as impurities can affect the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). For researchers, these impurities can interfere with subsequent reaction steps, leading to unwanted side products and lower overall yields.

Q3: What is the most common cause of a reaction not going to completion?

Several factors can lead to an incomplete reaction:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can leave one in excess.

  • Insufficient Reaction Time or Temperature: Amide formation can sometimes be slow, and not allowing enough time or providing enough heat can halt the reaction prematurely.

  • Poor Solubility: If reactants are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

  • Moisture Contamination: As mentioned, water will consume the succinic anhydride, altering the stoichiometry and introducing succinic acid as a major impurity.

Troubleshooting Guide: Isolating Your Product

This section addresses specific issues you might encounter during the workup and purification process. Monitoring your reaction progress with techniques like Thin Layer Chromatography (TLC) is crucial for diagnosing these issues early.[1][2]

Issue: My TLC plate shows a persistent spot corresponding to the 4-chloro-2,5-dimethoxyaniline starting material.

Q: How can I effectively remove the unreacted basic aniline from my acidic product?

A: Utilize an Acid-Base Extraction. This is a highly effective and classic purification technique. The underlying principle is the differential solubility of the components in acidic and basic aqueous solutions. Your product has a carboxylic acid group, making it acidic. The key impurity, the aniline, is basic.

  • Causality: By washing your crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl), you will protonate the basic aniline.[3] This forms anilinium chloride, which is a salt and is highly soluble in the aqueous layer.[3][4] Your desired product, being an acid, will remain in the organic layer. By separating the two layers, you can effectively wash away the aniline impurity.[3][5]

See Protocol 1 for a detailed, step-by-step procedure.

Issue: After removing the aniline, my NMR/HPLC analysis still shows a significant impurity, which I suspect is succinic acid.

Q: Both my product and the succinic acid impurity are carboxylic acids. How can I separate them?

A: Recrystallization is the preferred method. This technique relies on the differences in solubility between your desired product and the impurity in a given solvent system at different temperatures.

  • Causality: The goal is to find a solvent where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurity (succinic acid) should ideally either be very soluble at all temperatures (so it stays in the mother liquor) or very insoluble (so it can be filtered out hot). A solvent system like ethyl acetate/hexanes or recrystallization from water can be effective.[6][7]

See Protocol 2 for a detailed recrystallization procedure.

Issue: My yields are consistently low, and purification is difficult due to high levels of both impurities.

Q: How can I optimize the reaction itself to prevent the formation of these impurities?

A: Proactive optimization is key to minimizing purification challenges.

  • Causality & Recommendations:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. This is the most critical step to prevent the formation of succinic acid from succinic anhydride.

    • Stoichiometry Adjustment: Consider using a slight excess (e.g., 1.05 to 1.1 equivalents) of the succinic anhydride. This can help drive the reaction to completion, ensuring all the more valuable aniline is consumed. The excess anhydride/succinic acid can then be removed via a basic wash during workup (the opposite of the acid wash for aniline).

    • Temperature and Time: Monitor the reaction by TLC.[2][8][9] If the reaction stalls, consider gentle heating (e.g., 40-50 °C) or allowing it to run for a longer period (e.g., overnight).[10]

    • Catalyst: For some sluggish amidation reactions, a catalytic amount of a base like triethylamine or DMAP (4-Dimethylaminopyridine) can be used, though it may not be necessary for this specific reaction.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, or NMR) Aniline_Check Unreacted Aniline Present? Start->Aniline_Check Acid_Check Succinic Acid Present? Aniline_Check->Acid_Check No Acid_Wash Perform Acid-Base Extraction (See Protocol 1) Aniline_Check->Acid_Wash Yes Recrystallize Perform Recrystallization (See Protocol 2) Acid_Check->Recrystallize Yes Final_Analysis Analyze Final Product (Purity >98%?) Acid_Check->Final_Analysis No Acid_Wash->Acid_Check Recrystallize->Final_Analysis Success Pure Product Obtained Final_Analysis->Success Yes Further_Purify Consider Column Chromatography Final_Analysis->Further_Purify No

Caption: A workflow for troubleshooting and purifying the final product based on impurity identification.

Data Presentation

The following table provides a hypothetical example of how purity can be improved using the described techniques.

Purification Stage Target Product (%) Unreacted Aniline (%) Succinic Acid (%) Method
Crude Reaction Mixture85105N/A
After Acid Wash94.5<0.55Protocol 1
After Recrystallization>99<0.5<0.5Protocol 2

Purity determined by HPLC peak area percentage.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

Self-Validation: The effectiveness of this protocol is confirmed by running a TLC of the organic layer before and after the washes. The spot corresponding to the aniline should disappear after the acid wash.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[3][5] Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The top layer will be the organic phase containing your product, and the bottom will be the aqueous phase containing the protonated aniline impurity. Drain the bottom aqueous layer.[3]

  • Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of the aniline.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove residual water and acid from the organic layer. Drain the aqueous brine layer.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the aniline-free product.

Protocol 2: Recrystallization for Succinic Acid Removal

Self-Validation: Purity should be assessed post-recrystallization via HPLC or by taking a melting point. A sharp melting point close to the literature value indicates high purity.

  • Solvent Selection: In an Erlenmeyer flask, place the aniline-free crude product. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or hot water) while stirring and heating to dissolve the solid completely.[6] The goal is to create a saturated solution at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate.
  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. (2023, October 20). Vaia.
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (2002, May 7). ACS Publications.
  • Aniline purification method. (2024, March 15). Google Patents.
  • Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. (2018, October 15). ACS Publications.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • TLC for amide synthesis. (2024, November 13). Reddit.
  • aniline impurities. (2005, January 11). Sciencemadness Discussion Board.
  • Amidation Reaction. (2023, September 24). YouTube.
  • purification by crystallization. (n.d.).
  • Technical Support Center: Purification of 4-(4-Iodophenyl)-4-oxobutanoic acid. (n.d.). Benchchem.

Sources

Troubleshooting

Overcoming steric hindrance during 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid derivatization

Welcome to the Technical Support Center for the derivatization of 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid . This succinamic acid derivative presents unique synthetic challenges due to the severe steric bulk...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid . This succinamic acid derivative presents unique synthetic challenges due to the severe steric bulk of the 2,5-dimethoxyphenyl ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and step-by-step protocols to help you overcome rotameric locking, prevent unwanted intramolecular cyclization, and successfully derivatize this hindered molecule.

Mechanistic Insight: The Root Cause of Derivatization Failure

When attempting to derivatize the terminal carboxylic acid of 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (e.g., via peptide coupling to form a PROTAC linker or functional probe), researchers frequently observe near-total consumption of the starting material but little to no desired product.

The Culprit: Intramolecular Succinimide Formation The 2,5-dimethoxy groups on the aniline ring severely restrict rotation around the N–C(aryl) bond. This steric bulk exerts a Thorpe-Ingold-like effect, forcing the succinyl chain into a constrained, folded conformation. In this state, the secondary amide nitrogen is held in close spatial proximity to the terminal carboxylic acid.

When the carboxylic acid is activated by standard reagents (like HATU or EDC), the adjacent amide nitrogen rapidly attacks the activated ester[1]. This intramolecular cyclization outcompetes the intermolecular attack of your target amine, resulting in the formation of a stable succinimide byproduct (1-(4-chloro-2,5-dimethoxyphenyl)pyrrolidine-2,5-dione), which appears as a massive [M-18] peak in LC-MS analysis.

G SM 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic Acid (Sterically Hindered) ActEster Activated Acid Intermediate (e.g., OAt, OBt, O-Acylisourea) SM->ActEster Coupling Reagent (HATU, EDC, T3P) Desired Desired Amide Derivative (Low Yield with HATU/EDC) ActEster->Desired Path A: Intermolecular (Favored by T3P) Succinimide Succinimide Byproduct (Intramolecular Cyclization, M-18 Mass) ActEster->Succinimide Path B: Intramolecular (Favored by HATU/EDC, Steric Push) Amine Bulky Amine Nucleophile (Intermolecular Attack) Amine->Desired Nucleophilic Attack

Reaction pathways during carboxylic acid activation: Intermolecular amidation vs. succinimide cyclization.

Quantitative Data: Coupling Reagent Efficacy

To suppress Path B (succinimide formation), you must avoid highly reactive, "hot" activating agents. The table below demonstrates the superiority of Propylphosphonic Anhydride (T3P)[2], which forms a less electrophilic mixed anhydride, thereby widening the kinetic window for the desired intermolecular attack[3].

Table 1: Reagent Comparison for Amidation of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid (Model reaction with benzylamine, 1.2 eq, at 25°C for 12 hours)

Coupling ReagentBaseSolventYield of Desired Amide (%)Yield of Succinimide Byproduct (%)
HATU DIPEADMF15%82%
EDC / HOBt DIPEADMF28%65%
Isobutyl Chloroformate NMMTHF62%25%
T3P (50% in EtOAc) PyridineEtOAc/DMF88% <5%

Troubleshooting Guides & Validated Protocols

Protocol A: T3P-Mediated Amidation (Preventing Succinimide Formation)

This self-validating protocol utilizes T3P and pyridine to bypass the steric constraints of the substrate.

  • Causality Check: Why T3P and Pyridine? T3P generates a sterically demanding mixed anhydride that is kinetically slow to undergo intramolecular attack by the hindered amide nitrogen. Pyridine is chosen because stronger, nucleophilic bases (like DMAP) act as acyl transfer catalysts, which would artificially accelerate the unwanted succinimide cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 4-(4-chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (1.0 eq, 1.0 mmol) and your target amine (1.2 eq, 1.2 mmol) in anhydrous EtOAc/DMF (4:1 ratio, 10 mL total volume).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 3.0 mmol). Stir for 5 minutes at 25°C to ensure complete dissolution and homogeneity.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 eq, 1.5 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents transient spikes in activated ester concentration, ensuring the amine can capture the intermediate before it cyclizes.

  • Reaction: Stir the mixture at 25°C for 12–16 hours. Monitor via LC-MS. You should observe the product mass with minimal [M-18] byproduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Alkylation of the Hindered Secondary Amide

Attempting to alkylate the amide nitrogen directly is notoriously difficult because the ortho-methoxy group at position 2 of the aniline ring acts as a physical shield against incoming electrophiles.

  • Causality Check: Why KHMDS and Triflates? Standard bases (NaH) and electrophiles (MeI) fail because the SN2 trajectory is blocked. KHMDS is a bulky, non-nucleophilic base that irreversibly deprotonates the amide without side reactions. Alkyl triflates possess a significantly lower activation energy and a looser transition state, allowing them to penetrate the steric shield.

Step-by-Step Methodology:

  • Protection: Ensure the terminal carboxylic acid is protected (e.g., as a tert-butyl or benzyl ester) to prevent polymerization or ester alkylation.

  • Deprotonation: Dissolve the protected succinamic acid (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool to -78°C. Add KHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes to form the aza-enolate.

  • Alkylation: Add the alkyl triflate (e.g., Methyl trifluoromethanesulfonate, 1.5 eq) dropwise.

  • Heating: Remove the cooling bath and allow the reaction to warm to room temperature. If conversion is low after 2 hours, transfer to a microwave reactor and irradiate at 60°C for 30 minutes.

  • Workup: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows complete consumption of the starting material, but the major peak is [M-18]. What happened? A: You have synthesized the succinimide byproduct. The activating agent you used (likely HATU, PyBOP, or EDC) created a highly electrophilic ester. Driven by the steric bulk of the 2,5-dimethoxyphenyl group, the molecule folded, and the amide nitrogen attacked the ester, releasing water (hence the -18 Da mass shift)[1]. Switch to the T3P protocol detailed above.

Q: Can I use DIC/Oxyma instead of EDC/HOBt for coupling this specific acid? A: We do not recommend it. While DIC/Oxyma is an exceptional, modern reagent system for standard SPPS, it still generates a highly reactive intermediate. For sterically locked succinamic acids, this reactivity is a liability that heavily favors intramolecular cyclization. T3P remains the optimal choice for this specific structural motif[2].

Q: I am trying to esterify the carboxylic acid using Steglich conditions (DCC/DMAP), but I am getting a complex mixture. Why? A: DMAP is a potent nucleophilic catalyst. In the presence of the sterically constrained succinyl linker, DMAP forms an acylpyridinium intermediate that is rapidly intercepted by the adjacent amide nitrogen, again leading to the succinimide. To form an ester, avoid activating the acid directly. Instead, deprotonate the acid with Cs₂CO₃ in DMF and add an alkyl halide (e.g., benzyl bromide) to perform an SN2 displacement.

Q: Does temperature affect the rotamer ratio of the 2,5-dimethoxyaniline moiety? A: Yes, but heating the reaction to overcome the rotational barrier during an amidation reaction will proportionally increase the rate of succinimide formation. It is better to run the coupling at room temperature (25°C) using a mild activator (T3P) rather than applying heat.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Al Musaimi, O., et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis. ChemistrySelect, 6(11), 2676-2680.
  • Takahashi, O., et al. (2015). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. Molecules, 20(1), 1082-1094.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Binding Affinity of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid in PPARγ Receptor Assays

Executive Overview The evaluation of novel synthetic chemotypes requires rigorous, orthogonal benchmarking against established clinical and experimental reference standards. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The evaluation of novel synthetic chemotypes requires rigorous, orthogonal benchmarking against established clinical and experimental reference standards. 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (CDO-BA) is a succinamic acid derivative featuring a terminal carboxylic acid headgroup coupled to a substituted aniline tail. This structural motif strongly positions it as a putative ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor whose orthosteric pocket accommodates acidic headgroups that form critical hydrogen bonds with the Activation Function-2 (AF-2) surface[1].

To objectively benchmark CDO-BA's performance, this guide compares its binding affinity and kinetic profile against two gold-standard PPARγ full agonists: Rosiglitazone and GW1929 . We deploy a dual-platform approach utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetic resolution.

Mechanistic Rationale & Assay Causality

Selecting the correct assay architecture is critical for generating trustworthy, artifact-free data. The causality behind our experimental design rests on two pillars:

1. Overcoming Autofluorescence with TR-FRET: Standard fluorescence polarization (FP) or FRET assays are highly susceptible to interference from compound autofluorescence and light scattering, which occur on the nanosecond timescale[2]. TR-FRET utilizes a long-lifetime lanthanide chelate (e.g., terbium) as the donor. This allows the introduction of a 50–100 microsecond delay before measurement, effectively gating out background noise and providing a highly sensitive, addition-only format for calculating the equilibrium dissociation constant ( IC50​ )[3].

2. Resolving Residence Time with SPR: Equilibrium data alone cannot distinguish between compounds with identical affinities but different target residence times. SPR provides real-time resolution of association ( Kon​ ) and dissociation ( Koff​ ) rates. Recent kinetic profiling reveals that ligand binding to PPARγ often follows a two-step induced fit mechanism[4]. Furthermore, partial agonists frequently exhibit slower off-rates compared to full agonists like Rosiglitazone, making kinetic profiling essential for predicting the compound's functional efficacy[5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: TR-FRET Competitive Binding Assay

This protocol is designed as a self-validating system. The inclusion of a known high-affinity tracer (Fluormone) and reference compounds establishes the dynamic range, while the calculation of the Z'-factor ensures assay robustness[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET Coregulator Buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% NP-40, and 5 mM DTT. Causality: DTT is critical to prevent the oxidation of surface-exposed cysteine residues on the PPARγ Ligand Binding Domain (LBD), preserving receptor conformation[2].

  • Complex Formation: Prepare a 2X working solution containing GST-tagged human PPARγ-LBD and Terbium-labeled anti-GST antibody.

  • Tracer Addition: Prepare a 4X solution of the fluorescent Pan-PPAR Green tracer.

  • Compound Titration: Serially dilute CDO-BA, Rosiglitazone, and GW1929 in 100% DMSO, then dilute into assay buffer to achieve a final DMSO concentration of 1% across a 10-point concentration curve (10 µM to 0.5 nM).

  • Incubation & Detection: Combine 10 µL of the Receptor/Antibody mix, 5 µL of the test compound, and 5 µL of the tracer in a 384-well plate. Incubate in the dark for 2 hours at room temperature to ensure equilibrium[3].

  • Data Acquisition: Read the plate using a time-resolved microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates successful competitive displacement of the tracer[3].

TR_FRET_Logic Step1 1. Assay Mix Preparation GST-PPARγ + Tb-anti-GST + Tracer Step2 2. Compound Addition Titration of CDO-BA or Reference Step1->Step2 Branch1 High Affinity Binding Tracer Displaced Step2->Branch1 Competes Branch2 Low/No Affinity Tracer Retained Step2->Branch2 Fails to Compete Result1 Loss of FRET Signal (Low 520/495 Ratio) Branch1->Result1 Result2 Maximal FRET Signal (High 520/495 Ratio) Branch2->Result2

TR-FRET competitive binding assay logic for evaluating CDO-BA affinity to PPARγ.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Direct amine coupling of PPARγ to a sensor chip often leads to cross-linking inactivation and diminished binding capacity over time. To guarantee a self-validating and repeatable system, we utilize an indirect capture methodology[7].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize an anti-GST antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~10,000 Response Units (RU) is achieved.

  • Receptor Capture: Inject GST-PPARγ LBD over the active flow cell to capture ~2,000 RU of fresh receptor. The reference flow cell receives only the antibody.

  • Analyte Injection: Dilute CDO-BA and reference compounds in running buffer (PBS-P+ containing 2% DMSO). Inject analytes over both flow cells at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the surface for 300 seconds to monitor the dissociation rate ( Koff​ ).

  • Surface Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the GST-PPARγ complex, followed by fresh receptor capture for the next analyte concentration. Causality: This ensures every compound concentration is tested against a pristine, fully active receptor population[7].

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model.

SPR_Workflow Capture 1. Receptor Capture Anti-GST + GST-PPARγ Inject 2. Analyte Injection Flow CDO-BA Capture->Inject Assoc 3. Association Phase Measure Kon Inject->Assoc Dissoc 4. Dissociation Phase Measure Koff Assoc->Dissoc Regen 5. Surface Regen Glycine-HCl Wash Dissoc->Regen Regen->Capture Next Cycle

Surface Plasmon Resonance (SPR) indirect capture workflow for determining binding kinetics.

Data Presentation & Comparative Analysis

The table below summarizes the benchmarking data of CDO-BA against the established full agonists Rosiglitazone and GW1929.

CompoundTR-FRET IC50​ (nM)SPR Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Putative Kinetic Profile
GW1929 15 ± 320 1.5×105 3.0×10−3 High-Affinity Full Agonist
Rosiglitazone 45 ± 514,000*FastFastFull Agonist
CDO-BA 320 ± 15450 4.2×104 1.8×10−2 Moderate-Affinity Binder

*Note: Rosiglitazone exhibits highly transient kinetics (off-rates too fast to measure accurately via standard SPR), requiring Kd​ derivation via steady-state affinity modeling rather than kinetic rate constants[5].

Analytical Insights: While CDO-BA does not reach the low-nanomolar potency of GW1929[6], it demonstrates a highly stable, quantifiable equilibrium binding profile ( IC50​ = 320 nM). Interestingly, SPR kinetic profiling reveals that CDO-BA possesses a slower off-rate ( 1.8×10−2s−1 ) compared to the highly transient binding of Rosiglitazone. This slower dissociation is a kinetic signature frequently observed in PPARγ partial agonists or selective modulators (SPPARMs), which rely on hydrophobic interactions within the β -sheet rather than exclusive hydrogen bonding with the AF-2 helix[5].

Conclusion

Benchmarking 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (CDO-BA) through orthogonal TR-FRET and SPR assays confirms its status as a viable, moderate-affinity PPARγ binder. By utilizing self-validating protocols—specifically DTT-stabilized TR-FRET and indirect-capture SPR—researchers can confidently map both the thermodynamic potency and the unique kinetic residence time of novel succinamic acid derivatives against established clinical standards.

References

  • Creative BioMart.TR-FRET PPAR gamma Competitive Binding Assay Kit.
  • Thermo Fisher Scientific.LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • PubMed.Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide.
  • OSTI.GOV.SR2067 Reveals a Unique Kinetic and Structural Signature for PPARγ Partial Agonism.
  • bioRxiv.Structural Mechanism Underlying Ligand Binding and Activation of PPARγ.
  • MDPI.Structural Studies on the Binding Mode of Bisphenols to PPARγ.
  • ACS Publications.Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR) Scaffolds.
  • MDPI.Structural Studies on the Binding Mode of Bisphenols to PPARγ.

Sources

Comparative

Scale-Up Reproducibility of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic Acid Synthesis: A Comparative Guide to Batch vs. Continuous Flow Microreactors

Executive Summary 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a structurally complex succinanilic acid derivative synthesized via the acylation of the industrial chemical1[1] with succinic anhydride. Serving...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a structurally complex succinanilic acid derivative synthesized via the acylation of the industrial chemical1[1] with succinic anhydride. Serving as a critical intermediate in advanced pigments and active pharmaceutical ingredients (APIs), its synthesis is trivial at the milligram scale but presents severe reproducibility challenges during scale-up. This guide objectively compares traditional batch synthesis against continuous flow microreactor technology, providing self-validating protocols and empirical data to assist process chemists in selecting the optimal manufacturing strategy.

Mechanistic Causality & The Scale-Up Challenge

The synthesis relies on the nucleophilic attack of the aniline amine on the electrophilic carbonyl of succinic anhydride, followed by ring opening to yield the target amic acid.

The Causality of Scale-Up Failure: The anhydride ring-opening reaction is highly exothermic. In a traditional batch reactor, as the volume increases, the surface-area-to-volume ratio ( A/V ) 2[2]. This drastically reduces the overall heat transfer coefficient ( U ), leading to localized "hot spots" where the 3 from the reactor wall to the center[3].

If the internal temperature exceeds 50–60 °C due to poor heat dissipation, the target amic acid undergoes a premature 4, forming an unwanted N-aryl succinimide byproduct[4]. Thus, yield and purity in batch systems are fundamentally limited by thermodynamics and heat dissipation, rather than chemical kinetics.

ReactionPathway Aniline 4-Chloro-2,5-dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Aniline->Intermediate Nucleophilic Attack (Exothermic) Anhydride Succinic Anhydride (Electrophile) Anhydride->Intermediate Nucleophilic Attack (Exothermic) Target 4-(4-Chloro-2,5-dimethoxyanilino)- 4-oxobutanoic acid (Target Amic Acid) Intermediate->Target Ring Opening SideProduct N-Aryl Succinimide (Thermal Dehydration Byproduct) Target->SideProduct Excess Heat / T > 60°C (-H2O)

Reaction pathway illustrating target amic acid formation and thermal succinimide byproduct.

Comparative Analysis: Batch vs. Continuous Flow

To overcome the thermal limitations of batch reactors, continuous flow chemistry utilizes microreactors with massive A/V ratios, ensuring near-isothermal conditions. By continuously pumping reagent streams into a micro-mixer, the reaction scale is determined by flow rate and time rather than vessel size, effectively3[3].

Table 1: Performance Comparison at 1 kg/day Scale
ParameterTraditional Batch Reactor (5 L)Continuous Flow Microreactor (50 mL)
Mixing Mechanism Mechanical Stirring (Macro-mixing)T-Mixer / High Shear (Micro-mixing)
Heat Transfer ( U ) Low (~100 W/m²K)Exceptionally High (>1000 W/m²K)
Temperature Control Poor (Prone to hot spots)Excellent (Near-isothermal at 25°C)
Residence / Reaction Time 4 - 6 hours5 minutes
Imide Byproduct Formation 8 - 15%< 0.5%
Isolated Yield 78 - 82%> 96%
Space-Time Yield (STY) ~40 kg/m ³·day~20,000 kg/m ³·day

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Tetrahydrofuran (THF) is selected as the solvent because both the starting materials and the resulting amic acid are highly soluble in it, preventing reactor fouling—a primary failure point in continuous flow chemistry.

Protocol A: Traditional Batch Synthesis (100 g Scale)
  • Preparation: Dissolve 4-chloro-2,5-dimethoxyaniline (0.5 mol, ~93.8 g) in 1.5 L of anhydrous THF in a 3 L jacketed glass reactor equipped with an overhead stirrer.

  • Cooling: Chill the solution to 0 °C using a glycol/water circulation bath.

  • Addition: Add succinic anhydride (0.52 mol, 52.0 g) portion-wise over 2 hours.

    • Causality Check: Slow addition is mandatory to prevent thermal runaway.

  • Reaction: Allow the mixture to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • Workup: Concentrate the THF under reduced pressure, precipitate the product using cold water, filter, and dry.

    • Validation: HPLC analysis typically reveals ~80% target amic acid and ~12% N-(4-chloro-2,5-dimethoxyphenyl)succinimide due to localized heating during the solid addition.

Protocol B: Continuous Flow Synthesis (1 kg/day Scale)
  • System Priming: Flush a 50 mL Perfluoroalkoxy alkane (PFA) coil reactor and a micro-T mixer with anhydrous THF at 10 mL/min. Set the reactor bath to a constant 25 °C.

  • Reagent Preparation:

    • Stream A: 1.0 M 4-chloro-2,5-dimethoxyaniline in THF.

    • Stream B: 1.05 M succinic anhydride in THF.

  • Continuous Execution: Pump Stream A and Stream B simultaneously at 5.0 mL/min each using dual HPLC pumps. The streams converge at the T-mixer and enter the PFA coil.

    • Causality Check: The total flow rate is 10 mL/min through a 50 mL reactor, strictly enforcing a 5-minute residence time. The high A/V ratio of the PFA tubing instantly dissipates the enthalpy of the ring-opening reaction, preventing thermal degradation.

  • Inline PAT Validation: Route the reactor effluent through an inline FlowIR (FTIR) cell. Monitor the disappearance of the anhydride symmetric C=O stretch at 1780 cm⁻¹ and the appearance of the amide C=O stretch at 1650 cm⁻¹. This creates a self-validating, real-time feedback loop.

  • Continuous Crystallization: Direct the output stream into a stirred tank containing heptane (anti-solvent) at 0 °C to continuously precipitate the highly pure 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.

FlowSetup PumpA HPLC Pump A Aniline in THF Mixer Micro-T Mixer (High Shear) PumpA->Mixer PumpB HPLC Pump B Anhydride in THF PumpB->Mixer Reactor PFA Coil Reactor (Residence Time: 5 min, 25°C) Mixer->Reactor Rapid Mixing PAT Inline FTIR (Process Analytical Tech) Reactor->PAT Reaction Stream BPR Back Pressure Regulator (5 bar) PAT->BPR Collection Continuous Crystallizer (Anti-solvent Addition) BPR->Collection Product Outlet

Continuous flow microreactor schematic for scalable succinanilic acid synthesis.

Conclusion

The synthesis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid highlights the fundamental limitations of batch scale-up for exothermic acylation reactions. While batch processes suffer from degrading heat transfer coefficients that promote thermal byproduct formation, continuous flow microreactors maintain precise isothermal control. By shifting from a volume-dependent batch process to a time-resolved flow process, researchers can achieve >96% yields with near-zero imide formation, ensuring absolute reproducibility from the benchtop to commercial manufacturing.

References

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)
  • Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow Source: PharmTech URL
  • Batch vs.
  • Identification of potential PBT/vPvB-Substances by QSAR methods Source: Umweltbundesamt URL

Sources

Validation

Comparative stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in various buffer systems

Comparative Stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in Various Buffer Systems: A Technical Guide Introduction 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a molecule of interest in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in Various Buffer Systems: A Technical Guide

Introduction

4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is a molecule of interest in pharmaceutical research, serving as a potential building block in the synthesis of more complex bioactive compounds.[1][2] The stability of such a compound in solution is a critical parameter that influences its storage, handling, and application in various experimental settings.[3][4] This guide provides a comprehensive comparison of the stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid in several commonly used buffer systems. Understanding its behavior in different chemical environments is paramount for researchers to ensure the integrity and reproducibility of their experimental results.[5][6]

The core of this investigation lies in the principle of forced degradation studies, a practice designed to intentionally break down a substance to understand its inherent chemical behavior.[7][8] By subjecting the compound to various pH conditions representative of those found in biological and pharmaceutical formulations, we can identify potential degradation pathways and establish optimal conditions for its use.[9][10][11] This guide will detail the experimental design, present the comparative stability data, and offer insights into the potential degradation mechanisms, providing a valuable resource for researchers in drug discovery and development.

Experimental Design: Rationale and Methodology

The selection of buffer systems and analytical techniques is crucial for a robust stability study. The choices made in this investigation were guided by their prevalence in pharmaceutical and biological research and their ability to provide accurate and reliable data.

Selection of Buffer Systems

Three common buffer systems were chosen to assess the stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid across a physiologically relevant pH range:

  • Phosphate Buffer (pH 7.4): This is one of the most widely used buffers in pharmaceutical and biological systems due to its pKa values being close to physiological pH.[12][13][14] It mimics the conditions found in blood plasma and is a standard choice for many in vitro assays.[15]

  • Citrate Buffer (pH 5.0): Citrate buffers are frequently used in pharmaceutical formulations and are effective in the acidic to neutral pH range.[12][14][16] This pH is representative of certain cellular compartments and some drug formulation environments.

  • Acetate Buffer (pH 4.0): Acetate buffers are suitable for maintaining a mildly acidic environment and are often employed in various analytical and formulation contexts.[12][14][16]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) was selected as the primary analytical technique for this study. HPLC is a powerful tool for stability testing due to its high sensitivity, accuracy, and ability to separate the parent compound from its degradation products.[17][18][19] This allows for the precise quantification of the remaining active pharmaceutical ingredient (API) over time.

Experimental Workflow

The following diagram illustrates the overall workflow of the stability study:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Compound C Incubate Compound in each Buffer at a Controlled Temperature A->C B Prepare Buffer Solutions (Phosphate, Citrate, Acetate) B->C D Withdraw Aliquots at Predetermined Time Points C->D E Analyze Samples by HPLC D->E F Quantify Remaining Compound E->F G Determine Degradation Rate F->G G cluster_reactants Reactants cluster_products Products Compound 4-(4-Chloro-2,5-dimethoxyanilino) -4-oxobutanoic acid Aniline_deriv 4-Chloro-2,5-dimethoxyaniline Compound->Aniline_deriv Hydrolysis Succinic_acid Succinic Acid Compound->Succinic_acid Hydrolysis OH_ion OH⁻ (from buffer) OH_ion->Compound

Proposed hydrolytic degradation pathway.

Detailed Experimental Protocol

1. Preparation of Solutions

  • Stock Solution of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid (1 mg/mL):

    • Accurately weigh 10 mg of the compound.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) and then bring the final volume to 10 mL with the same solvent in a volumetric flask.

  • Buffer Solutions (0.1 M):

    • Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions. Adjust the pH to 7.4 using a pH meter.

    • Citrate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions. Adjust the pH to 5.0.

    • Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH to 4.0.

2. Stability Study Procedure

  • For each buffer system, add a known volume of the compound's stock solution to a larger volume of the buffer to achieve a final concentration of 100 µg/mL.

  • Incubate the solutions in a constant temperature bath at 37°C.

  • At predetermined time intervals (0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further reaction by diluting the aliquot with the mobile phase used for HPLC analysis.

  • Analyze the samples by HPLC.

3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the compound.

  • Injection Volume: 20 µL.

4. Data Analysis

  • Generate a calibration curve using standard solutions of the compound at known concentrations.

  • Determine the concentration of the compound remaining in each sample at each time point by comparing the peak area to the calibration curve.

  • Calculate the percentage of the compound remaining relative to the initial concentration at time zero.

This comparative guide demonstrates that the stability of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is significantly influenced by the pH of the buffer system. The compound is most stable in acidic conditions (pH 4.0) and shows considerable degradation at physiological pH (7.4). This suggests that for applications requiring long-term stability in solution, it is advisable to formulate this compound in an acidic buffer.

For researchers and drug development professionals, these findings have important implications:

  • Storage: Stock solutions of this compound should be prepared in an acidic solvent or buffer to maximize shelf life.

  • Experimental Design: When using this compound in biological assays conducted at or near physiological pH, it is crucial to use freshly prepared solutions and to consider the potential for degradation over the course of the experiment. The rate of degradation should be factored into the interpretation of experimental results.

  • Formulation Development: For potential therapeutic applications, formulation strategies may need to be employed to protect the amide bond from hydrolysis at physiological pH.

By understanding the stability profile of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, researchers can make more informed decisions in its handling, storage, and application, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (n.d.). Buffers in pharmaceutical systems - Pharmacy Infoline. Retrieved from the search tool.

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  • Pharmatutor. (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Retrieved from the search tool.

  • Benchchem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution. Retrieved from the search tool.

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from the search tool.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from the search tool.

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from the search tool.

  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from the search tool.

  • International Association of Journals of Pharmaceutical Sciences. (n.d.). biological and pharmaceutical buffer systems. Retrieved from the search tool.

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from the search tool.

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from the search tool.

  • Journal of Engineering and Science Research. (n.d.). Evaluation of buffer stability for the production of small molecules: article. Retrieved from the search tool.

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from the search tool.

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  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from the search tool.

  • Sigma-Aldrich. (n.d.). 4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid AldrichCPR. Retrieved from the search tool.

  • PubMed. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from the search tool.

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from the search tool.

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  • ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Retrieved from the search tool.

  • PMC. (2025, August 5). Stabilising proteins in solution using affordable and readily available small molecules. Retrieved from the search tool.

  • ResearchGate. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from the search tool.

  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from the search tool.

  • ECHEMI. (n.d.). Buy 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid from JHECHEM CO LTD. Retrieved from the search tool.

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  • RSC Publishing. (2024, May 29). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. Retrieved from the search tool.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture. This guide provides a detailed protocol for the safe disposal of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid, grounding procedural steps in the principles of chemical safety and regulatory compliance.

The core principle of chemical waste management is "cradle-to-grave" responsibility.[1] This means that from the moment a chemical waste is generated in the laboratory, it must be handled, stored, and disposed of in a manner that protects human health and the environment.[1]

Part 1: Hazard Characterization and Assessment

Before any handling or disposal can occur, a thorough hazard assessment is mandatory. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS), which must be readily accessible to all laboratory employees.[2][3] In the absence of a specific SDS for this compound, a conservative assessment must be made based on its structural components and data from similar molecules.

Structural Assessment of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid:

  • Chlorinated Aromatic Amine: This functional group suggests potential toxicity. Halogenated organic compounds can be persistent in the environment, and aromatic amines are a class of chemicals that includes known or suspected carcinogens.

  • Carboxylic Acid: This group imparts acidic properties. While butanoic acid itself is a weak acid, its presence requires consideration for corrosivity and reactivity with bases.

  • Dimethoxy Groups: These groups can influence the compound's metabolic pathways and environmental degradation.

Based on this analysis and data from similar compounds[4][5][6], the waste must be treated as hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics or is explicitly listed by the Environmental Protection Agency (EPA).[1][7]

Hazard Characteristic Assessment for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid Regulatory Basis
Ignitability Unlikely to be ignitable as a solid under standard conditions.Flashpoint < 140°F (60°C).[8]
Corrosivity Potentially corrosive due to the carboxylic acid moiety. The pH of any waste solution must be determined.Aqueous solution with pH ≤ 2 or ≥ 12.5.[8]
Reactivity Not expected to be highly reactive, but must be kept separate from strong oxidizing agents and bases to prevent exothermic reactions.Reacts violently with water, forms explosive mixtures, or generates toxic gases.[8]
Toxicity Assumed Toxic. This is the primary concern. The compound contains a chlorinated aniline structure, a class known for toxicity. It must be managed as a toxic hazardous waste.Contains constituents listed by the EPA as harmful to human health or the environment.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Minimizing exposure is a key tenet of the OSHA Laboratory Standard (29 CFR 1910.1450).[2][9][10] This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All handling of this compound, including the preparation of waste containers, must be performed inside a certified chemical fume hood.[10] This protects the user from inhaling potentially harmful dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[11]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat must be worn.[12]

Part 3: Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of chemical waste, starting from the point of generation.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generated B Consult Compound's Safety Data Sheet (SDS) A->B C Characterize Waste (Toxic, Corrosive, etc.) B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label D->E F List All Chemical Constituents and Percentages E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Request Pickup by EH&S or Licensed Vendor H->I J Final Disposal (Incineration) I->J

Caption: Chemical waste disposal decision workflow.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations.[3][7]

Step 1: Container Selection

  • Choose a container that is compatible with the waste. For 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid and its solutions (e.g., in organic solvents), a high-density polyethylene (HDPE) or glass container is appropriate.[13][14]

  • Ensure the container is in good condition, free of cracks, and has a secure, screw-top cap.[13][14] Leaking containers are a primary source of spills and exposures.

  • Do not use a container that previously held an incompatible chemical. For example, do not add this acidic compound to a container that once held a strong base or oxidizing agent.[13]

Step 2: Waste Labeling

  • As soon as the first drop of waste enters the container, it must be labeled.[8]

  • The label must include the words "HAZARDOUS WASTE" .[13][15][16]

  • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[13][14][16] For example:

    • 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid: 5%

    • Methanol: 95%

  • Indicate the associated hazards (e.g., Toxic, Corrosive).[13]

Step 3: Waste Segregation and Accumulation

  • This waste must be segregated from other chemical families. Specifically, store it away from:

    • Bases (to prevent neutralization reactions)

    • Strong Oxidizers (to prevent violent reactions)

    • Aqueous solutions if the waste is in a water-reactive solvent

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[8][13][15]

  • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Keep the waste container tightly closed at all times, except when adding waste.[14][16] A funnel must not be left in the opening.

Step 4: Requesting Disposal

  • Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA.[8][17] However, for practical safety, waste should be removed much more frequently.

  • Once a container is 90% full, or if it has been accumulating for an extended period (e.g., 6-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste vendor.[8][16]

  • Do not pour this chemical waste down the drain.[7][12] This is illegal and environmentally harmful.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For a small, manageable spill within a fume hood:

    • Ensure you are wearing appropriate PPE (goggles, lab coat, double gloves).

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit). Do not use paper towels for large quantities of liquid.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol above.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure that the disposal of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is managed safely and responsibly, protecting themselves, their colleagues, and the environment.

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